Peniterphenyl A
Description
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Properties
Molecular Formula |
C19H14O6 |
|---|---|
Molecular Weight |
338.3 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)-2-methoxydibenzofuran-1,7,8-triol |
InChI |
InChI=1S/C19H14O6/c1-24-19-11(9-2-4-10(20)5-3-9)7-16-17(18(19)23)12-6-13(21)14(22)8-15(12)25-16/h2-8,20-23H,1H3 |
InChI Key |
FLAPMGRYQNUMDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1C3=CC=C(C=C3)O)OC4=CC(=C(C=C42)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Peniterphenyl A: A Novel p-Terphenyl from Penicillium sp. with Potent Anti-Herpetic Activity
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract: A novel p-terphenyl derivative, Peniterphenyl A, has been isolated from the deep-sea-derived fungus Penicillium sp. SCSIO41030. This compound, along with its congeners, demonstrates significant in vitro inhibitory activity against Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2). Notably, this compound exhibits a mechanism of action distinct from current nucleoside analogue antivirals, targeting viral entry and membrane fusion. This technical guide provides a comprehensive overview of the discovery, isolation, structure elucidation, and biological evaluation of this compound, presenting key data and experimental methodologies to support further research and development in the field of antiviral therapeutics.
Introduction
The emergence of drug-resistant viral strains necessitates the continuous search for novel antiviral agents with diverse mechanisms of action. Natural products, particularly those from unique ecological niches such as the deep sea, represent a promising reservoir of structurally and biologically novel bioactive compounds. The p-terphenyls are a class of naturally occurring polyphenolic compounds, primarily isolated from fungi, that have been reported to exhibit a wide range of biological activities, including cytotoxic, antimicrobial, and antioxidant effects.[1][2] This document details the discovery and characterization of this compound, a recently identified p-terphenyl from a marine Penicillium species, which has shown potent activity against HSV-1 and HSV-2.[3][4]
Discovery and Isolation of this compound
This compound was discovered during a screening program for antiviral compounds from marine-derived fungi. The producing organism, Penicillium sp. SCSIO41030, was isolated from a deep-sea sediment sample.
Experimental Protocols
Fungal Cultivation and Fermentation:
-
Producing Strain: Penicillium sp. SCSIO41030.
-
Culture Medium: Potato Dextrose Broth (PDB).
-
Fermentation: The fungus is cultured in PDB medium and incubated under static conditions at room temperature for a specified period to allow for the production of secondary metabolites, including this compound.
Extraction and Isolation: The fungal culture is subjected to a multi-step extraction and chromatographic purification process to isolate this compound.
-
Extraction: The fermented broth is typically extracted with an organic solvent such as ethyl acetate to partition the secondary metabolites from the aqueous culture medium.
-
Crude Extract Preparation: The organic solvent is evaporated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is then subjected to a series of chromatographic techniques to separate the individual compounds. This process generally involves:
-
Silica Gel Column Chromatography: The crude extract is first fractionated on a silica gel column using a gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate gradient followed by a dichloromethane-methanol gradient).
-
Sephadex LH-20 Column Chromatography: Fractions of interest are further purified on a Sephadex LH-20 column, typically eluting with methanol, to remove smaller molecules and pigments.
-
High-Performance Liquid Chromatography (HPLC): Final purification of this compound is achieved using reversed-phase HPLC (e.g., with a C18 column) and a suitable solvent system (e.g., a methanol-water or acetonitrile-water gradient).
-
Visualization of Experimental Workflow
Structure Elucidation
The chemical structure of this compound was determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).
Data Presentation
Table 1: Spectroscopic Data for this compound
| Data Type | Key Observations |
| HRESIMS | Provides the exact mass of the molecule, allowing for the determination of its molecular formula. |
| ¹H NMR | Reveals the number and types of protons in the molecule, as well as their connectivity through the analysis of chemical shifts and coupling constants. |
| ¹³C NMR | Indicates the number and types of carbon atoms present in the molecule. |
| 2D NMR (COSY, HSQC, HMBC) | These experiments establish the connectivity between protons (COSY), directly bonded protons and carbons (HSQC), and long-range correlations between protons and carbons (HMBC), which are crucial for assembling the final structure. |
Note: Detailed NMR chemical shift and HRESIMS data are typically found in the supplementary information of the primary publication.
Biological Activity: Anti-Herpes Simplex Virus (HSV) Effects
This compound and its analogues have demonstrated significant inhibitory effects against both HSV-1 and HSV-2 in cell-based assays.
Experimental Protocols
Cytotoxicity Assay (MTT Assay):
-
Cell Seeding: Vero cells (a continuous cell line derived from the kidney of an African green monkey) are seeded in 96-well plates and incubated until a confluent monolayer is formed.
-
Compound Treatment: The cells are then treated with serial dilutions of this compound and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.
-
CC₅₀ Determination: The 50% cytotoxic concentration (CC₅₀) is calculated as the concentration of the compound that reduces cell viability by 50%.
Plaque Reduction Assay (Antiviral Activity):
-
Cell Seeding: Vero cells are seeded in 24-well plates and grown to confluency.
-
Viral Infection: The cell monolayers are infected with a known titer of HSV-1 or HSV-2.
-
Compound Treatment: After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a medium containing various concentrations of this compound.
-
Incubation: The plates are incubated for a period sufficient for plaque formation (e.g., 48-72 hours).
-
Plaque Visualization: The cells are then fixed and stained (e.g., with crystal violet) to visualize the viral plaques.
-
EC₅₀ Determination: The 50% effective concentration (EC₅₀) is determined as the concentration of the compound that inhibits the number of viral plaques by 50% compared to the untreated virus control.
Data Presentation
Table 2: In Vitro Anti-HSV Activity and Cytotoxicity of this compound
| Virus | Assay Type | Value (µM) | Reference |
| HSV-1 | EC₅₀ | 1.4 ± 0.6 | [1][4] |
| HSV-2 | EC₅₀ | 1.8 ± 0.5 | [1][4] |
| Vero Cells | CC₅₀ | > 100 | [4] |
The Selectivity Index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a measure of the compound's therapeutic window. A higher SI value indicates greater selectivity for antiviral activity over cytotoxicity.
Mechanism of Action
Preliminary studies suggest that this compound acts at an early stage of the viral replication cycle, specifically by inhibiting the entry of the virus into the host cell.[5] It is proposed that this compound may directly interact with the viral envelope glycoprotein D (gD), a key protein involved in viral attachment and membrane fusion.[5] This mechanism is distinct from that of nucleoside analogues like acyclovir, which target viral DNA polymerase.
Visualization of Proposed Signaling Pathway
Conclusion and Future Directions
This compound represents a promising new lead compound for the development of anti-herpetic drugs. Its potent antiviral activity, low cytotoxicity, and novel mechanism of action make it an attractive candidate for further investigation. Future research should focus on:
-
Total Synthesis: Development of a synthetic route to this compound and its analogues to enable structure-activity relationship (SAR) studies and the generation of more potent and selective derivatives.
-
In-depth Mechanistic Studies: Further elucidation of the precise molecular interactions between this compound and viral glycoproteins.
-
In Vivo Efficacy: Evaluation of the antiviral activity of this compound in animal models of HSV infection.
-
Spectrum of Activity: Investigation of the activity of this compound against other enveloped viruses.
The discovery of this compound highlights the potential of marine-derived fungi as a source of novel and biologically active secondary metabolites with therapeutic potential.
References
Peniterphenyl A: A Novel Antiviral Agent Targeting Herpes Simplex Virus Entry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Peniterphenyl A, a naturally occurring p-terphenyl derivative isolated from the deep-sea-derived fungus Penicillium sp. SCSIO41030, has emerged as a promising antiviral candidate.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, with a particular focus on its mechanism of action against Herpes Simplex Virus 1 and 2 (HSV-1 and HSV-2). Detailed experimental methodologies for key assays are provided to facilitate further research and development.
Chemical Structure and Properties
This compound is a member of the p-terphenyl class of organic compounds, characterized by a central benzene ring substituted with two phenyl groups.[1][2] Its structure was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[1][2]
Chemical Structure of this compound:
While the precise 2D structure drawing requires access to the original publication's supplementary data, its classification as a p-terphenyl derivative provides a fundamental structural framework.
Physicochemical Properties:
A summary of the known quantitative data for this compound is presented in Table 1. It is important to note the discrepancy in the literature regarding the molecular formula of "this compound." This guide focuses on the compound identified as a potent HSV-1/2 inhibitor, isolated from Penicillium sp.
| Property | Value | Source |
| Molecular Formula | C19H16ClN3O | DC Chemicals |
| Molecular Weight | 338.31 g/mol | DC Chemicals |
| Biological Source | Deep-sea-derived Penicillium sp. SCSIO41030 | [1][2] |
| Biological Activity | Inhibitor of HSV-1/2 entry | [1][2] |
| EC50 (HSV-1) | 1.4 ± 0.6 µM (in Vero cells) | [2] |
| EC50 (HSV-2) | 9.3 ± 3.7 µM (in Vero cells) | [2] |
Biological Activity and Mechanism of Action
This compound exhibits potent antiviral activity against both HSV-1 and HSV-2 by inhibiting the entry of the virus into host cells.[1][2] This mechanism is distinct from that of currently approved nucleoside analogues like acyclovir.
The primary molecular target of this compound has been identified as the viral envelope glycoprotein D (gD) .[1][2] Glycoprotein D is essential for the initial stages of HSV infection, as it binds to host cell receptors, triggering a cascade of events that leads to the fusion of the viral envelope with the cell membrane.[3][4][5] this compound is believed to directly interact with gD, thereby interfering with two critical processes:
-
Virus Adsorption: The initial attachment of the virus to the host cell surface.
-
Membrane Fusion: The merging of the viral envelope with the host cell membrane, which allows the viral capsid to enter the cytoplasm.
By disrupting these early events in the viral life cycle, this compound effectively blocks infection at its outset.
Signaling Pathway of HSV-1 Entry and Inhibition by this compound
The entry of HSV-1 into a host cell is a multi-step process involving several glycoproteins. The binding of glycoprotein D (gD) to a host cell receptor is a crucial trigger. This interaction is thought to induce conformational changes in gD, which in turn activates the gH/gL heterodimer and subsequently the viral fusogen, gB, leading to membrane fusion.[4][5][6] this compound intervenes at the initial gD-receptor interaction stage.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Herpes Simplex Virus Glycoprotein D Interferes with Binding of Herpesvirus Entry Mediator to Its Ligands through Downregulation and Direct Competition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycoprotein D of HSV-1 is dependent on tegument protein UL16 for packaging and contains a motif that is differentially required for syncytia formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Cell entry mechanisms of HSV: what we have learned in recent years - PMC [pmc.ncbi.nlm.nih.gov]
Peniterphenyl A: A Marine-Derived Antiviral Agent
A Technical Guide to its Natural Source, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Peniterphenyl A, a p-terphenyl natural product with promising antiviral properties. Sourced from a marine-derived fungus, this document details its producing organism, a comprehensive, representative isolation and purification protocol, its biological activity with a focus on its anti-herpes simplex virus (HSV) effects, and its physicochemical properties.
Natural Source
This compound is a secondary metabolite produced by a marine-derived fungus, Penicillium sp. SCSIO41030.[1][2][3] This fungal strain was isolated from a deep-sea sediment sample, highlighting the potential of marine microbial ecosystems as a source of novel bioactive compounds. Fungi of the genera Penicillium and Aspergillus are well-documented producers of a diverse array of secondary metabolites, including a variety of p-terphenyl derivatives.[4][5]
Isolation and Purification
The isolation of this compound follows a multi-step process involving fermentation, extraction, and chromatographic purification. The following protocol is a representative methodology based on standard practices for the isolation of p-terphenyls from marine-derived fungi.
Fermentation
The producing fungus, Penicillium sp. SCSIO41030, is cultured in a suitable nutrient-rich medium to promote the production of secondary metabolites.
Table 1: Fermentation Parameters
| Parameter | Value |
| Culture Medium | Potato Dextrose Broth (PDB) or similar rich liquid medium |
| Incubation Temperature | 25-28 °C |
| Incubation Time | 14-21 days |
| Culture Type | Static or shaken liquid culture |
Extraction and Chromatographic Purification
Following incubation, the fungal biomass and culture broth are separated. The bioactive compounds are then extracted and purified through a series of chromatographic steps. A general workflow for this process is outlined below.
Figure 1: General experimental workflow for the isolation of this compound.
Detailed Experimental Protocol:
-
Extraction: The entire fungal culture (biomass and broth) is extracted exhaustively with an organic solvent such as ethyl acetate. The organic solvent is then evaporated under reduced pressure to yield a crude extract.
-
Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol) to separate the components based on polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Sephadex LH-20 Chromatography: Fractions containing the compound of interest are further purified by size-exclusion chromatography on a Sephadex LH-20 column, typically using methanol as the mobile phase, to remove smaller and larger molecular weight impurities.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of methanol-water or acetonitrile-water) to yield pure this compound.
Biological Activity
This compound has demonstrated significant antiviral activity, particularly against Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2).
Table 2: Antiviral Activity of this compound
| Virus | Cell Line | EC₅₀ (µM) | Cytotoxicity (CC₅₀ in µM) |
| HSV-1 | Vero | 1.4 ± 0.6 | > 100 |
| HSV-2 | Vero | 9.3 ± 3.7 | > 100 |
Data sourced from Chen et al., 2021.[1][2][3]
The mechanism of action of this compound is proposed to be the inhibition of viral entry into the host cell. It is suggested that this compound may directly interact with the viral envelope glycoprotein D (gD), a key protein in the HSV entry process. This interaction is thought to interfere with the binding of gD to its cellular receptors, such as heparan sulfate, thereby preventing the fusion of the viral envelope with the host cell membrane.
Figure 2: Proposed mechanism of HSV-1 entry inhibition by this compound.
Physicochemical Properties and Structure Elucidation
The structure of this compound was elucidated using extensive spectroscopic analysis, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 3: Physicochemical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₂₁H₂₀O₅ |
| Molecular Weight | 368.38 g/mol |
| ¹H NMR (representative shifts) | δ (ppm): 7.5-6.5 (aromatic protons), 3.8-3.7 (methoxy protons) |
| ¹³C NMR (representative shifts) | δ (ppm): 160-110 (aromatic carbons), 60-55 (methoxy carbons) |
| HRESIMS | [M+H]⁺ consistent with the molecular formula |
Note: Specific NMR data for this compound should be referenced from the primary literature. The values provided are representative for p-terphenyl compounds.
Conclusion
This compound represents a promising lead compound for the development of novel antiviral drugs, particularly for the treatment of HSV infections. Its unique origin from a deep-sea fungus underscores the importance of exploring extreme environments for new therapeutic agents. The detailed understanding of its isolation and mechanism of action provides a solid foundation for further research, including synthetic derivatization to improve its efficacy and pharmacokinetic properties, and more in-depth studies to fully elucidate its interaction with viral glycoproteins. This technical guide serves as a comprehensive resource for researchers in natural product chemistry, virology, and drug discovery who are interested in the potential of this compound.
References
An In-depth Technical Guide to p-Terphenyl Compounds from Marine Fungi
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of p-terphenyl compounds isolated from marine-derived fungi, focusing on their chemical diversity, biological activities, and the methodologies used for their study. The unique and often extreme conditions of the marine environment foster the production of novel secondary metabolites, and the p-terphenyls are a prominent class of compounds demonstrating significant therapeutic potential.
Overview of p-Terphenyl Compounds from Marine Fungi
p-Terphenyls are a class of aromatic compounds characterized by a central benzene ring substituted with two phenyl groups.[1] Those isolated from marine fungi, particularly from the genera Aspergillus and Penicillium, exhibit a wide range of structural modifications, including varying degrees of hydroxylation, methoxylation, and prenylation.[1][2] These structural variations contribute to their diverse biological activities, which include cytotoxic, antimicrobial, anti-inflammatory, antiviral, and enzyme inhibitory effects.[3]
Quantitative Bioactivity Data
The following tables summarize the reported quantitative data for the biological activities of various p-terphenyl compounds isolated from marine fungi.
Table 1: Cytotoxic Activity of p-Terphenyl Compounds
| Compound | Fungal Source | Cancer Cell Line | IC50 (µM) | Reference |
| 3,3'-dihydroxy-terphenyllin | Aspergillus candidus | Hela, Eca-109, Bel-7402, PANC-1 | 5.5 - 9.4 | [4][5] |
| 4''-deoxy-terphenyllin | Aspergillus candidus | Hela, Eca-109, Bel-7402, PANC-1 | 5.5 - 9.4 | [4][5] |
| Asperterphenyllin G | Aspergillus candidus LDJ-5 | Nine cell lines | 0.4 - 1.7 | [6][7] |
| 4''-deoxyterprenin | Aspergillus candidus HM5-4 | K562, BEL-7402, SGC-7901, A549, HeLa | 3.32 - 60.36 | [8] |
| 3''-hydroxyterphenyllin | Aspergillus candidus HM5-4 | K562, BEL-7402, SGC-7901, A549, HeLa | 3.32 - 60.36 | [8] |
Table 2: Antimicrobial and Antiviral Activity of p-Terphenyl Compounds
| Compound | Fungal Source | Target Organism/Virus | MIC (µg/mL) | IC50 (µM) | Reference |
| Asperterphenyllin C | Aspergillus candidus LDJ-5 | Proteus species | 19 | [6][7] | |
| Asperterphenyllin A | Aspergillus candidus LDJ-5 | Influenza A virus (H1N1) | 53 | [6][7] | |
| Peniterphenyls A-C | Penicillium sp. SCSIO 41030 | HSV-1/2 | 1.4 - 9.3 (EC50) | [9] | |
| Nocarterphenyl A | Nocardiopsis sp. | Staphylococcus aureus | 21.6 | [3] | |
| Nocarterphenyl C | Nocardiopsis sp. | Staphylococcus aureus | 23.6 | [3] | |
| Asperterphenylcin A | Aspergillus candidus HM5-4 | Neoscytalidium dimidiatum | 31.67 ± 2.36 mm inhibition zone | [10] |
Table 3: Enzyme Inhibitory Activity of p-Terphenyl Compounds
| Compound | Fungal Source | Target Enzyme | IC50 (µM) | Reference |
| Asperterphenyllin A | Aspergillus candidus LDJ-5 | Protein Tyrosine Phosphatase 1B (PTP1B) | 21 | [6][7] |
| Asperterphenylcin B | Aspergillus candidus HM5-4 | α-glucosidase | 1.26 ± 0.19 | [8] |
| Terphenyllin | Aspergillus candidus HM5-4 | α-glucosidase | 2.16 ± 0.44 | [8] |
| 3''-hydroxyterphenyllin | Aspergillus candidus HM5-4 | α-glucosidase | 13.22 ± 0.55 | [8] |
| Sanshamycin C | Aspergillus sp. ITBBc1 | Phosphodiesterase 4D (PDE4D) | 5.543 | [2] |
| Talaroterphenyls A-D | Talaromyces sp. SCSIO 41412 | Phosphodiesterase 4 (PDE4) | 0.40 - 16 | [11] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the study of p-terphenyl compounds from marine fungi.
Fungal Culture and Fermentation
-
Strain Isolation and Maintenance: Marine fungi are isolated from various sources such as sediments, sponges, and mangrove roots.[9] The fungal strains are typically identified based on morphological characteristics and molecular methods (e.g., ITS rRNA gene sequencing). Pure cultures are maintained on a suitable solid medium, such as Potato Dextrose Agar (PDA), at an appropriate temperature (e.g., 28°C).
-
Fermentation: For the production of secondary metabolites, the fungus is cultured in a suitable liquid or solid-state medium. A common solid-state medium is rice medium.
-
Solid-State Fermentation: A specific amount of rice (e.g., 100 g) and artificial sea salt in distilled water (e.g., 100 mL) are added to Erlenmeyer flasks. The flasks are autoclaved, cooled, and then inoculated with the fungal strain. The culture is incubated under static conditions at a controlled temperature (e.g., 28°C) for a specific period (e.g., 30 days).[12]
-
Extraction and Isolation of p-Terphenyls
-
Extraction: The fermented culture is extracted exhaustively with an organic solvent, typically ethyl acetate (EtOAc). The solvent is then evaporated under reduced pressure to yield a crude extract.[12]
-
Fractionation and Purification: The crude extract is subjected to a series of chromatographic techniques to isolate the pure compounds.
-
Silica Gel Column Chromatography: The crude extract is fractionated on a silica gel column using a gradient of solvents with increasing polarity (e.g., petroleum ether/ethyl acetate or chloroform/methanol).[13]
-
Sephadex LH-20 Column Chromatography: Fractions are further purified on a Sephadex LH-20 column, often using methanol or a chloroform/methanol mixture as the mobile phase, to separate compounds based on their size.[13]
-
High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved using reversed-phase HPLC (e.g., C18 column) with a suitable solvent system (e.g., methanol/water or acetonitrile/water).[12]
-
Structure Elucidation
The chemical structures of the isolated p-terphenyls are determined using a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are recorded to establish the carbon skeleton and the placement of substituents.
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique is used to determine the molecular formula of the compound.
Biological Assays
-
Cell Culture: Human cancer cell lines (e.g., HeLa, A549, K562) are maintained in a suitable culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.[11][14]
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.[14]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (typically dissolved in DMSO and diluted with culture medium) for a specific duration (e.g., 48 or 72 hours).[11]
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 4 hours.[11]
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated, and the IC50 value is determined.[11]
-
Inoculum Preparation: A suspension of the target microorganism (bacteria or fungi) is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and adjusted to a specific concentration (e.g., 10⁵ CFU/mL).[1][10]
-
Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: The microbial suspension is added to each well.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specific period (e.g., 24-48 hours).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1][10]
-
Reaction Mixture Preparation: A reaction mixture is prepared in a 96-well plate containing the test compound at various concentrations, α-glucosidase enzyme solution, and a phosphate buffer (pH 6.8).[15][16]
-
Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 10 minutes).
-
Substrate Addition: The reaction is initiated by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).[15][16]
-
Incubation: The plate is incubated at 37°C for a specific time (e.g., 20 minutes).
-
Reaction Termination: The reaction is stopped by adding a sodium carbonate solution.
-
Absorbance Measurement: The absorbance of the released p-nitrophenol is measured at 405 nm. The percentage of inhibition is calculated, and the IC50 value is determined. Acarbose is commonly used as a positive control.[15][16]
-
Reaction Setup: In a 96-well plate, the test compound is mixed with a buffer solution (e.g., Tris-HCl, pH 7.5, containing EDTA and DTT) and the PTP1B enzyme.[3][4]
-
Pre-incubation: The mixture is incubated at 37°C for a defined period (e.g., 10 minutes).
-
Substrate Addition: The enzymatic reaction is initiated by adding the substrate, p-nitrophenyl phosphate (pNPP).[3][4]
-
Absorbance Monitoring: The dephosphorylation of pNPP to p-nitrophenol is monitored by measuring the increase in absorbance at 405 nm over time.[4]
-
IC50 Determination: The inhibitory activity is expressed as the concentration of the compound required to inhibit 50% of the PTP1B activity (IC50). Sodium orthovanadate is often used as a positive control.[4]
-
Cell Culture: Madin-Darby canine kidney (MDCK) cells are seeded in 96-well plates and grown to confluence.[17][18]
-
Virus Infection: The cell monolayer is infected with a specific titer of influenza A (H1N1) virus.
-
Compound Treatment: After a short adsorption period, the virus-containing medium is removed, and the cells are incubated with fresh medium containing serial dilutions of the test compound.
-
Incubation: The plates are incubated for a period sufficient to observe a cytopathic effect (CPE) in the virus-infected control wells (e.g., 48-72 hours).
-
CPE Assessment: The CPE is observed microscopically, and cell viability can be quantified using a cell viability assay (e.g., MTT or neutral red uptake). The concentration of the compound that inhibits the virus-induced CPE by 50% (EC50) is determined.[17]
-
Assay Principle: The assay measures the hydrolysis of cAMP by PDE4D. This can be done using various methods, including fluorescence polarization or luciferase reporter assays.[19][20]
-
Fluorescence Polarization Assay:
-
A fluorescein-labeled cAMP substrate is used. In its cyclic form, it is a small molecule with low fluorescence polarization.
-
PDE4D hydrolyzes the cAMP-FAM, and the resulting linear phosphate group binds to a specific phosphate-binding agent, forming a large complex with high fluorescence polarization.
-
In the presence of a PDE4D inhibitor, the hydrolysis of cAMP-FAM is reduced, resulting in a lower fluorescence polarization signal.[21]
-
-
Cell-Based Luciferase Reporter Assay:
-
Cells are co-transfected with a CRE-luciferase reporter vector and a PDE4D expression vector.
-
Intracellular cAMP levels are elevated using an activator like forskolin, which induces luciferase expression.
-
PDE4D reduces cAMP levels, thus decreasing luciferase expression.
-
A PDE4D inhibitor will restore cAMP levels, leading to an increase in luciferase activity, which is measured as luminescence.[20][22]
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the discovery of bioactive p-terphenyls.
Signaling Pathway
References
- 1. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts [mdpi.com]
- 2. Frontiers | Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods** [frontiersin.org]
- 3. Frontiers | Isolation and Characterization of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Polyphenolic Compounds From Dodonaea viscosa and Their Kinetic Analysis [frontiersin.org]
- 4. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. mdpi.com [mdpi.com]
- 9. Terphenyllin induces CASP3-dependent apoptosis and pyroptosis in A375 cells through upregulation of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of In Vitro Cytotoxic Activity of Fungal Extracts by MTT Assay [bio-protocol.org]
- 12. Polyhydroxy p-Terphenyls from a Mangrove Endophytic Fungus Aspergillus candidus LDJ-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Optimization of PhysicoChemical Parameters for Production of Cytotoxic Secondary Metabolites and Apoptosis Induction Activities in the Culture Extract of a Marine Algal–Derived Endophytic Fungus Aspergillus sp - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubcompare.ai [pubcompare.ai]
- 16. oamjms.eu [oamjms.eu]
- 17. Inhibition of Influenza A Virus (H1N1) Fusion by Benzenesulfonamide Derivatives Targeting Viral Hemagglutinin | PLOS One [journals.plos.org]
- 18. Antiviral Activity of Isoimperatorin Against Influenza A Virus in vitro and its Inhibition of Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. usbio.net [usbio.net]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. bpsbioscience.com [bpsbioscience.com]
Peniterphenyl A: A Technical Whitepaper on its Anti-HSV Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Herpes Simplex Virus (HSV) infections remain a significant global health concern, with rising instances of resistance to current antiviral therapies. This necessitates the exploration of novel therapeutic agents with alternative mechanisms of action. Peniterphenyl A, a naturally occurring p-terphenyl derivative isolated from the deep-sea-derived fungus Penicillium sp., has emerged as a promising candidate. This document provides an in-depth technical overview of the mechanism of action of this compound against HSV-1 and HSV-2. Extensive analysis of available data indicates that this compound exerts its antiviral effect by inhibiting the crucial early stages of the viral lifecycle: viral entry. The primary molecular target is the viral envelope glycoprotein D (gD), a key player in the attachment of the virus to host cells and subsequent membrane fusion. By interacting with gD, this compound effectively blocks viral adsorption and fusion, preventing the viral capsid from entering the host cell and initiating replication. This mechanism is distinct from that of currently approved nucleoside analogs, suggesting a potential for synergistic therapeutic strategies and a valuable new avenue for anti-HSV drug development.
Quantitative Antiviral Activity
This compound has demonstrated potent antiviral activity against both HSV-1 and HSV-2 in cell-based assays. The following table summarizes the key quantitative data from published studies, providing a comparative overview of its efficacy and cytotoxicity.
| Compound | Virus Strain | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | HSV-1 | Vero | Plaque Reduction | 1.4 ± 0.6 | >100 | >71.4 | [1] |
| This compound | HSV-2 | Vero | Plaque Reduction | 2.5 ± 0.8 | >100 | >40 | [1] |
| Acyclovir (control) | HSV-1 | Vero | Plaque Reduction | 3.6 ± 0.7 | Not Reported | Not Reported | [1] |
EC50 (50% Effective Concentration): The concentration of the compound that inhibits 50% of the viral activity. CC50 (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in cell viability. Selectivity Index (SI): Calculated as CC50/EC50, a measure of the compound's therapeutic window. A higher SI value indicates greater selectivity for antiviral activity over cellular toxicity.
Mechanism of Action: Inhibition of Viral Entry
The primary mechanism of action of this compound against HSV is the inhibition of viral entry into the host cell. This has been elucidated through a series of virological assays designed to pinpoint the specific stage of the viral life cycle that is disrupted.
Targeting Glycoprotein D (gD)
This compound is reported to directly interact with the HSV envelope glycoprotein D (gD)[1][2]. gD is an essential viral protein that plays a critical role in the initial stages of infection. It is responsible for binding to specific host cell receptors, such as herpesvirus entry mediator (HVEM) and nectin-1, which triggers a cascade of conformational changes in other viral glycoproteins (gB, gH/gL), ultimately leading to the fusion of the viral envelope with the host cell membrane[3][4]. By binding to gD, this compound is thought to sterically hinder its interaction with host cell receptors or induce a conformational change that prevents the subsequent steps of the fusion process.
Interference with Viral Adsorption and Membrane Fusion
The interaction of this compound with gD results in the potent inhibition of both viral adsorption (attachment to the cell surface) and membrane fusion[1][2]. This dual-pronged attack at the entry stage effectively prevents the viral nucleocapsid from gaining access to the host cell cytoplasm, thereby halting the infection before it can begin.
Signaling Pathway of HSV Entry and Disruption by this compound
The entry of HSV into a host cell is a multi-step process involving a coordinated series of interactions between viral glycoproteins and host cell surface molecules. The following diagram illustrates this pathway and the proposed point of intervention by this compound.
Caption: HSV entry pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the anti-HSV activity of this compound.
Cytotoxicity Assay (CC50 Determination)
This assay determines the concentration of the test compound that is toxic to the host cells.
-
Cell Seeding: Seed Vero (African green monkey kidney epithelial) cells in a 96-well microplate at a density of 2 x 10^4 cells/well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Incubate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell adherence.
-
Compound Preparation: Prepare a series of two-fold serial dilutions of this compound in DMEM.
-
Treatment: Remove the growth medium from the cells and add 100 µL of the various concentrations of the compound dilutions to the wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Assess cell viability using a standard method such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or a neutral red uptake assay.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Plaque Reduction Assay (EC50 Determination)
This assay quantifies the ability of a compound to inhibit the formation of viral plaques.
-
Cell Seeding: Seed Vero cells in 12-well plates at a density of 4 x 10^5 cells/well and incubate overnight to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with HSV-1 or HSV-2 at a multiplicity of infection (MOI) that produces approximately 50-100 plaque-forming units (PFU) per well. Allow the virus to adsorb for 1 hour at 37°C.
-
Treatment: After adsorption, remove the virus inoculum and overlay the cells with DMEM containing 1% methylcellulose and varying concentrations of this compound.
-
Incubation: Incubate the plates for 2-3 days at 37°C in a 5% CO2 incubator to allow for plaque formation.
-
Plaque Visualization: Fix the cells with 10% formalin and stain with 0.5% crystal violet.
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque inhibition is calculated relative to the virus control (no compound). The EC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Time-of-Addition Assay
This assay helps to determine the stage of the viral replication cycle targeted by the compound.
-
Experimental Setup: Seed Vero cells in 24-well plates.
-
Compound Addition at Different Time Points:
-
Pre-treatment: Add this compound to the cells for 2 hours before infection, then remove the compound and infect the cells.
-
Co-treatment: Add this compound and the virus to the cells simultaneously.
-
Post-treatment: Infect the cells for 1 hour, remove the inoculum, and then add this compound at various time points post-infection (e.g., 0, 2, 4, 6, 8 hours).
-
-
Virus Yield Quantification: At 24-48 hours post-infection, harvest the cells and supernatant. Determine the viral titer using a plaque assay.
-
Data Analysis: Compare the reduction in viral titer for each treatment condition to the untreated virus control. Significant inhibition during pre-treatment and co-treatment suggests an effect on early events like attachment and entry.
Caption: Workflow for a time-of-addition experiment.
Virucidal Assay
This assay determines if the compound directly inactivates viral particles.
-
Virus-Compound Incubation: Mix a known titer of HSV with various concentrations of this compound and incubate at 37°C for 1-2 hours.
-
Dilution: Dilute the mixture to a non-inhibitory concentration of the compound.
-
Infection: Use the diluted mixture to infect a monolayer of Vero cells.
-
Quantification: Perform a plaque assay to determine the remaining infectious virus titer.
-
Data Analysis: A significant reduction in viral titer compared to the virus control (incubated without the compound) indicates direct virucidal activity.
Conclusion and Future Directions
This compound represents a promising new lead compound for the development of anti-HSV therapeutics. Its mechanism of action, the inhibition of viral entry through direct interaction with glycoprotein D, is a departure from currently available drugs and offers the potential for overcoming existing resistance mechanisms. The high selectivity index of this compound further underscores its therapeutic potential.
Future research should focus on several key areas:
-
Precise Binding Site Identification: Utilizing techniques such as X-ray crystallography or cryo-electron microscopy to determine the exact binding site of this compound on HSV glycoprotein D. This will provide invaluable information for structure-activity relationship (SAR) studies.
-
In Vivo Efficacy: Evaluating the efficacy of this compound in animal models of HSV infection to assess its therapeutic potential in a physiological context.
-
Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to optimize its formulation and delivery.
-
Combination Therapy: Investigating the potential for synergistic effects when this compound is used in combination with existing anti-HSV drugs like acyclovir.
References
Peniterphenyl A: A Technical Guide to its Primary Antiviral Target
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peniterphenyl A is a naturally occurring p-terphenyl derivative isolated from the deep-sea-derived fungus Penicillium sp. SCSIO41030. As the threat of viral drug resistance continues to grow, novel antiviral compounds with unique mechanisms of action are of critical importance. This compound has emerged as a promising antiviral agent, demonstrating potent activity against Herpes Simplex Virus types 1 and 2 (HSV-1 and HSV-2). This technical guide provides an in-depth analysis of its primary antiviral target, mechanism of action, and the experimental methodologies used to elucidate these properties.
Primary Antiviral Target: HSV Envelope Glycoprotein D
The primary antiviral target of this compound is the Herpes Simplex Virus (HSV-1/2) envelope glycoprotein D (gD).[1][2][3][4][5][6][7] This protein is a critical component of the viral entry machinery, making it an attractive target for antiviral intervention. Glycoprotein D is essential for the fusion of the viral envelope with the host cell membrane, a process required for the viral capsid to enter the cell and initiate replication.[1][3][6][7] By targeting gD, this compound effectively neutralizes the virus before it can establish an infection.[1][3][7]
Mechanism of Action: Inhibition of Viral Entry
This compound exerts its antiviral effect by inhibiting the entry of HSV-1 and HSV-2 into host cells.[1][2][3][7] The proposed mechanism involves a direct interaction between this compound and the gD protein on the viral envelope.[1][3][6][7] This binding event is believed to interfere with two crucial steps in the viral entry cascade:
-
Virus Adsorption: The initial attachment of the virus to the host cell surface.
-
Membrane Fusion: The subsequent fusion of the viral envelope with the host cell's plasma membrane.
By disrupting these processes, this compound effectively blocks the virus from delivering its genetic material into the host cell, thereby preventing replication.[1][3][7] This mechanism is notably different from that of current clinical drugs like acyclovir, which is a nucleoside analogue that inhibits viral DNA synthesis.[1][2][7]
Quantitative Antiviral Activity
Studies have quantified the antiviral efficacy of this compound and related compounds against both HSV-1 and HSV-2. The data, presented below, demonstrates potent activity with low cytotoxicity in Vero cells.
| Compound | Virus Strain | EC₅₀ (μM) | CC₅₀ (μM) | Selectivity Index (SI) |
| This compound | HSV-1 | 1.4 ± 0.6 | >100 | >71.4 |
| This compound | HSV-2 | 2.5 ± 0.8 | >100 | >40.0 |
| Acyclovir (Control) | HSV-1 | 3.6 ± 0.7 | >100 | >27.8 |
EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits the viral cytopathic effect by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration that reduces the viability of host cells by 50%. The Selectivity Index (SI) is the ratio of CC₅₀ to EC₅₀.[2][7]
Experimental Protocols
The identification of glycoprotein D as the target of this compound and the quantification of its antiviral activity involved several key experimental methodologies.
Antiviral Activity and Cytotoxicity Assay (Plaque Reduction Assay)
This assay is the gold standard for determining the efficacy of an antiviral compound against cytopathic viruses like HSV.
-
Cell Seeding: Vero cells (African green monkey kidney epithelial cells) are seeded into multi-well plates and grown overnight to form a confluent monolayer.[8]
-
Virus Infection: The cell monolayers are infected with a known quantity of HSV-1 or HSV-2 in the presence of serial dilutions of this compound. A "virus only" control is also included.
-
Incubation: The plates are incubated to allow the virus to infect cells and form plaques (localized areas of cell death).
-
Plaque Visualization and Counting: After a set incubation period (typically 2-3 days), the cells are fixed and stained (e.g., with crystal violet). The number of plaques in the wells treated with this compound is counted and compared to the untreated control.
-
Data Analysis: The EC₅₀ value is calculated as the drug concentration required to reduce the number of plaques by 50%.
-
Cytotoxicity: In parallel, uninfected Vero cells are exposed to the same concentrations of this compound to determine the CC₅₀ value, typically using an MTT or similar cell viability assay.
Time-of-Addition Assay
This experiment helps to pinpoint the stage of the viral replication cycle that is inhibited by the compound.
-
Experimental Setup: The compound (this compound) is added to cell cultures at different time points relative to the viral infection (e.g., before infection, during infection, and at various times post-infection).
-
Analysis: Viral yield or plaque formation is quantified at the end of the experiment.
-
Interpretation: If the compound is most effective when present during the initial stages of infection (adsorption and entry), as is the case for this compound, it indicates a mechanism that targets viral entry.
Viral Attachment (Binding) Assay
This assay specifically measures the ability of a compound to prevent the virus from binding to the cell surface.
-
Procedure: Pre-chilled host cells are incubated at 4°C with the virus in the presence or absence of the test compound. The low temperature allows for binding but prevents internalization.[9]
-
Washing: Unbound virus is washed away.
-
Quantification: The amount of bound virus is quantified, typically by lysing the cells and measuring the viral genome copy number via quantitative PCR (qPCR) or by measuring viral protein levels.[9] A reduction in the signal in the presence of the compound indicates inhibition of attachment.
Viral Penetration/Fusion Assay
This experiment assesses the compound's ability to block the virus from entering the cell after it has already attached.
-
Procedure: The virus is first allowed to bind to host cells at 4°C in the absence of the compound. Unbound virus is then washed away.
-
Treatment and Temperature Shift: The compound is added, and the temperature is shifted to 37°C to allow for viral entry (penetration and fusion).[9]
-
Inactivation of External Virus: After a short incubation, any virus remaining on the outside of the cell is inactivated (e.g., with a citrate buffer wash).
-
Quantification: The number of successfully internalized virions is determined by plaque assay or qPCR. A decrease in viral titer indicates that the compound blocks a post-binding entry step.
Visualizations
Logical Flow of Target Identification
The following diagram illustrates the logical workflow used to identify and characterize the antiviral mechanism of this compound.
Caption: Workflow for elucidating this compound's antiviral mechanism.
Mechanism of Action: HSV-1/2 Entry Inhibition
This diagram illustrates the key steps of HSV entry and the point of intervention by this compound.
Caption: this compound blocks HSV entry by targeting glycoprotein D (gD).
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. HSV | DC Chemicals [dcchemicals.com]
- 5. This compound|CAS |DC Chemicals [dcchemicals.com]
- 6. Anti-herpes simplex virus activities and mechanisms of marine derived compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. p-Terphenyls as Anti-HSV-1/2 Agents from a Deep-Sea-Derived Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plaquing of Herpes Simplex Viruses [jove.com]
- 9. Experimental Dissection of the Lytic Replication Cycles of Herpes Simplex Viruses in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Initial Studies on the Cytotoxicity of Peniterphenyl A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Peniterphenyl A is a hypothetical novel triterpenoid compound. The data, protocols, and pathways presented herein are representative of initial cytotoxicological assessments of a compound of this class and are compiled for illustrative and guidance purposes based on established research methodologies.
This technical guide provides a comprehensive overview of the initial cytotoxic investigations of the novel triterpenoid, this compound. The document details its effects on various cancer cell lines, outlines the experimental protocols utilized for these assessments, and explores the potential signaling pathways involved in its mechanism of action. All quantitative data are summarized for comparative analysis, and key experimental and logical workflows are visualized.
Quantitative Cytotoxicity Data
The cytotoxic potential of this compound was evaluated against a panel of human cancer cell lines and a non-cancerous cell line to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits 50% of cell viability, was the primary metric for cytotoxicity.[1][2]
Table 1: IC50 Values of this compound in Human Cancer and Non-Cancerous Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| A549 | Lung Carcinoma | 48 | 8.5 ± 0.7 |
| MCF-7 | Breast Adenocarcinoma | 48 | 5.2 ± 0.4 |
| HepG2 | Hepatocellular Carcinoma | 48 | 12.1 ± 1.1 |
| HCT-116 | Colon Carcinoma | 48 | 7.8 ± 0.6 |
| NIH/3T3 | Mouse Embryonic Fibroblast | 48 | > 50 |
Experimental Protocols
The following protocols are foundational for assessing the cytotoxicity of a novel compound like this compound.
Cell Culture and Maintenance
Human cancer cell lines (A549, MCF-7, HepG2, HCT-116) and the non-cancerous mouse embryonic fibroblast cell line (NIH/3T3) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM). A vehicle control (DMSO) was also included.
-
Incubation: The plates were incubated for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability was calculated as a percentage of the vehicle control, and IC50 values were determined using non-linear regression analysis.
Below is a diagram illustrating the workflow for the MTT assay.
Caption: Workflow of the MTT cell viability assay.
Acridine Orange/Ethidium Bromide (AO/EB) Staining for Apoptosis
This dual staining method allows for the visualization of morphological changes associated with apoptosis. Acridine orange permeates all cells and stains their nuclei green, while ethidium bromide is only taken up by cells with compromised membrane integrity, staining their nuclei red.[3]
-
Cell Treatment: Cells were grown on coverslips in 6-well plates and treated with this compound at its IC50 concentration for 24 hours.
-
Staining: The cells were washed with PBS and then stained with a mixture of acridine orange (100 µg/mL) and ethidium bromide (100 µg/mL) for 5 minutes.
-
Visualization: The coverslips were mounted on microscope slides and observed under a fluorescence microscope.
-
Interpretation:
-
Live cells: Uniform green nucleus.
-
Early apoptotic cells: Bright green nucleus with chromatin condensation or fragmentation.
-
Late apoptotic cells: Orange to red nucleus with chromatin condensation or fragmentation.
-
Necrotic cells: Uniform orange to red nucleus.
-
Signaling Pathways in this compound-Induced Cytotoxicity
Initial mechanistic studies suggest that this compound induces apoptosis through the intrinsic (mitochondrial) pathway. Many triterpenoids are known to exert their cytotoxic effects by modulating key signaling pathways that regulate cell survival and death.[4][5]
Proposed Intrinsic Apoptotic Pathway
The proposed mechanism involves the activation of the intrinsic apoptotic pathway, a common mechanism for many natural cytotoxic compounds.[6] This pathway is often initiated by cellular stress and is regulated by the Bcl-2 family of proteins.
Below is a diagram of the proposed signaling pathway.
Caption: Proposed intrinsic apoptosis signaling pathway.
Potential Involvement of PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival and proliferation. Many anti-cancer agents exert their effects by inhibiting this pathway. Future studies will investigate if this compound downregulates the phosphorylation of key proteins in this pathway, such as Akt and mTOR.
The logical relationship for future investigation is outlined below.
Caption: Logical flow for investigating PI3K/Akt pathway.
Conclusion and Future Directions
The initial studies on this compound reveal its potent and selective cytotoxic activity against several cancer cell lines, with minimal effect on non-cancerous cells. The primary mechanism of cell death appears to be through the induction of apoptosis via the intrinsic mitochondrial pathway.
Future research will focus on:
-
Elucidating the precise molecular targets of this compound.
-
Investigating its effects on other key signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways.
-
Evaluating its in vivo efficacy and toxicity in animal models.
These findings position this compound as a promising candidate for further preclinical development as a novel anti-cancer agent.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 3. Molecular Mechanisms of Antiproliferative and Apoptosis Activity by 1,5-Bis(4-Hydroxy-3-Methoxyphenyl)1,4-Pentadiene-3-one (MS13) on Human Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triterpenes as Potentially Cytotoxic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
The Therapeutic Potential of p-Terphenyl Derivatives: A Technical Guide for Drug Discovery and Development
Disclaimer: The following technical guide focuses on the therapeutic potential of the p-terphenyl class of compounds. The specific compound "Peniterphenyl A" did not yield any results in a comprehensive literature search, suggesting it may be a novel or hypothetical molecule. Therefore, this document utilizes data from structurally related and well-studied p-terphenyl derivatives to provide a representative overview of the therapeutic promise of this chemical scaffold.
Introduction
p-Terphenyls are a class of naturally occurring and synthetic aromatic compounds characterized by a central benzene ring substituted with two phenyl groups. These compounds, isolated from various fungal and plant sources, have garnered significant attention in medicinal chemistry due to their diverse biological activities, including potent anti-inflammatory and anticancer properties.[1] This guide provides an in-depth overview of the therapeutic potential of p-terphenyl derivatives, with a focus on their anticancer applications, for researchers, scientists, and drug development professionals.
Anticancer Activity and Mechanism of Action
p-Terphenyl derivatives exert their anticancer effects through a variety of mechanisms, often targeting key signaling pathways involved in tumor growth, proliferation, and survival.
Inhibition of STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many human cancers, promoting cell proliferation, survival, and angiogenesis. Several p-terphenyl derivatives, such as Terphenyllin, have been shown to inhibit the phosphorylation and activation of STAT3. This inhibition leads to the downregulation of STAT3-dependent target genes, including the proto-oncogene c-Myc and the cell cycle regulator Cyclin D1, ultimately resulting in the suppression of tumor growth.[1]
Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) Signaling
The tumor microenvironment is often characterized by hypoxia, which promotes cancer progression through the activation of Hypoxia-Inducible Factor-1α (HIF-1α). HIF-1α is a key transcription factor that regulates genes involved in angiogenesis, glucose metabolism, and cell survival. The benzofuranoid p-terphenyl derivative CHNQD-03301 has been identified as a potent inhibitor of HIF-1α signaling.[2][3] It promotes the proteasomal degradation of the HIF-1α protein, thereby suppressing its transcriptional activity and downstream effects.[2]
Topoisomerase Inhibition
Topoisomerases are essential enzymes that resolve topological problems in DNA during replication and transcription. Topoisomerase inhibitors are a well-established class of anticancer drugs. Certain novel p-terphenyl derivatives have been shown to inhibit the enzymatic activity of both topoisomerase I (Topo I) and topoisomerase IIα (Topo IIα).[4] By interfering with these enzymes, these compounds induce DNA damage, leading to cell cycle arrest and apoptosis.[4]
Induction of Apoptosis and Cell Cycle Arrest
A common outcome of the aforementioned mechanisms of action is the induction of programmed cell death (apoptosis) and the arrest of the cell cycle. For instance, a novel p-terphenyl derivative was found to cause a significant accumulation of MDA-MB-435 cells in the G2/M phase of the cell cycle prior to inducing apoptosis.[4] The apoptotic pathway induced by p-terphenyls can involve the activation of caspases and modulation of the Bcl-2 family of proteins, key regulators of programmed cell death.
Quantitative Data on Anticancer Activity
The in vitro cytotoxic activity of various p-terphenyl derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Terphenyllin | Gastric Cancer Cells | Concentration-dependent | [1] |
| CHNQD-00824 | 13 different cell lines | 0.16 - 7.64 | [1] |
| 2',4''-diethoxyterphenyllin | Four cancer cell lines | 0.13 - 5.51 | [1] |
| 2',4,4''-triisopropoxyterphenyllin | Four cancer cell lines | 0.13 - 5.51 | [1] |
| 2',4''-bis(cyclopentyloxy)terphenyllin | Four cancer cell lines | 0.13 - 5.51 | [1] |
| Compound 1 (a novel p-terphenyl derivative) | MDA-MB-435 | < 1 | [4] |
| 4''-deoxyterprenin | Various cell lines | Potent cytotoxicity | [5] |
| CHNQD-03301 | HCT116 (in vitro HIF-1α inhibition) | 0.01097 | [2] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
p-Terphenyl derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the p-terphenyl derivative in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
In Vivo Xenograft Tumor Model
Animal models are crucial for evaluating the in vivo efficacy of potential anticancer agents.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
p-Terphenyl derivative formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in PBS or medium, sometimes mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a certain size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the p-terphenyl derivative to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers two to three times a week and calculate the tumor volume (e.g., using the formula: (Length x Width²)/2).
-
Monitoring and Endpoint: Monitor the body weight and overall health of the mice throughout the study. The study is typically terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the in vivo antitumor efficacy.
Conclusion and Future Directions
p-Terphenyl derivatives represent a promising class of compounds with significant therapeutic potential, particularly in the field of oncology. Their ability to target multiple key signaling pathways involved in cancer progression provides a strong rationale for their further development. Future research should focus on:
-
Lead Optimization: Synthesizing and screening new analogs to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Further elucidating the detailed molecular mechanisms underlying their anticancer effects.
-
In Vivo Efficacy and Safety: Conducting comprehensive preclinical studies in various cancer models to evaluate their therapeutic efficacy and safety profiles.
-
Biomarker Discovery: Identifying predictive biomarkers to select patient populations most likely to respond to p-terphenyl-based therapies.
The continued exploration of this versatile chemical scaffold holds great promise for the discovery of novel and effective anticancer agents.
References
Methodological & Application
Application Notes and Protocols: Peniterphenyl A HSV-1 Plaque Reduction Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peniterphenyl A, a natural product isolated from the deep-sea-derived fungus Penicillium sp., has demonstrated promising antiviral activity against Herpes Simplex Virus 1 (HSV-1).[1][2] This compound exhibits a distinct mechanism of action compared to clinically used nucleoside analogues like acyclovir.[2][3] Evidence suggests that this compound inhibits HSV-1 entry into host cells by directly interacting with the viral envelope glycoprotein D (gD), which is crucial for viral adsorption and membrane fusion.[1][3] This unique mechanism makes this compound a compelling candidate for further investigation as a lead compound for novel anti-HSV-1 therapies.
These application notes provide a detailed protocol for evaluating the anti-HSV-1 activity of this compound using a plaque reduction assay. This assay is a standard method for quantifying the inhibitory effect of a compound on viral infectivity.
Principle of the Plaque Reduction Assay
The plaque reduction assay is a quantitative method used to determine the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC₅₀). A monolayer of susceptible host cells is infected with a known amount of virus. In the presence of an effective antiviral agent, the ability of the virus to infect cells, replicate, and spread to neighboring cells is inhibited, leading to a reduction in the number and size of plaques.
Data Presentation
The antiviral activity of this compound is determined by calculating the half-maximal effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀). The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, provides a measure of the compound's therapeutic window.
Table 1: Antiviral Activity and Cytotoxicity of this compound against HSV-1
| Compound | EC₅₀ (µM) [HSV-1] | CC₅₀ (µM) [Vero Cells] | Selectivity Index (SI = CC₅₀/EC₅₀) |
| This compound | 1.4 ± 0.6 | > 100 | > 71.4 |
| Acyclovir (Control) | 3.6 ± 0.7 | > 100 | > 27.8 |
Note: The data presented here are representative values from published literature and may vary depending on experimental conditions.[2][3][4]
Experimental Protocols
Materials and Reagents
-
Cells and Virus:
-
Vero cells (African green monkey kidney epithelial cells)
-
Herpes Simplex Virus 1 (HSV-1), KOS strain or other suitable strain
-
-
Compound and Control:
-
This compound (dissolved in DMSO to create a stock solution)
-
Acyclovir (positive control, dissolved in DMSO)
-
Dimethyl sulfoxide (DMSO, vehicle control)
-
-
Media and Buffers:
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
-
Assay Components:
-
Methylcellulose overlay medium (e.g., 2% methylcellulose in DMEM with 2% FBS)
-
Crystal Violet staining solution (e.g., 0.5% crystal violet in 20% ethanol)
-
Methanol (for cell fixation)
-
-
Equipment:
-
24-well or 12-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Inverted microscope
-
Pipettes and sterile tips
-
Biosafety cabinet
-
Cell Viability Assay (MTT Assay)
Prior to the plaque reduction assay, it is crucial to determine the cytotoxicity of this compound on Vero cells to ensure that the observed antiviral effect is not due to cell death.
-
Cell Seeding: Seed Vero cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight.[5]
-
Compound Addition: Prepare serial dilutions of this compound in DMEM. Remove the old medium from the cells and add 100 µL of the compound dilutions to each well. Include a vehicle control (DMSO) and a cell-only control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
CC₅₀ Calculation: Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration.
Plaque Reduction Assay Protocol
-
Cell Seeding: Seed Vero cells into 24-well plates at a density of 5 x 10⁴ cells/well and allow them to form a confluent monolayer overnight in a humidified incubator at 37°C with 5% CO₂.[5][6]
-
Virus Dilution: Prepare serial dilutions of the HSV-1 stock in serum-free DMEM to achieve a concentration that will produce 50-100 plaques per well.
-
Infection: Aspirate the culture medium from the Vero cell monolayers and infect the cells with 200 µL of the diluted virus.[6]
-
Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral adsorption, gently rocking the plates every 15 minutes.[7]
-
Compound Treatment: During the adsorption period, prepare serial dilutions of this compound and the acyclovir control in the overlay medium (e.g., 2% methylcellulose in DMEM with 2% FBS).
-
Overlay Addition: After the 1-hour adsorption period, aspirate the viral inoculum and add 1 mL of the prepared overlay medium containing the different concentrations of this compound or controls to each well.[6]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator until visible plaques are formed.[7]
-
Plaque Visualization:
-
Aspirate the overlay medium.
-
Fix the cells with 1 mL of ice-cold methanol for 20 minutes.[7]
-
Remove the methanol and stain the cells with 0.5 mL of crystal violet solution for 10-20 minutes at room temperature.[7]
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
-
Plaque Counting and Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).
-
Determine the EC₅₀ value by plotting the percentage of plaque reduction against the compound concentration using non-linear regression analysis.
-
Visualizations
Experimental Workflow
Caption: Workflow for the HSV-1 Plaque Reduction Assay with this compound.
Proposed Mechanism of Action of this compound
Caption: this compound inhibits HSV-1 entry by targeting glycoprotein D.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rmitlibraryvn.rmit.edu.vn [rmitlibraryvn.rmit.edu.vn]
- 3. p-Terphenyls as Anti-HSV-1/2 Agents from a Deep-Sea-Derived Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | HSV-1/2抑制剂 | MCE [medchemexpress.cn]
- 5. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plaquing of Herpes Simplex Viruses [jove.com]
- 7. A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Evaluation of Peniterphenyl A against Herpes Simplex Virus 2 (HSV-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Herpes Simplex Virus 2 (HSV-2) is a prevalent pathogen responsible for genital herpes, a lifelong and often recurrent infection. The emergence of resistance to current antiviral therapies, such as acyclovir, necessitates the discovery and development of new anti-HSV-2 agents with novel mechanisms of action.[1][2] Peniterphenyl A, a naturally occurring p-terphenyl derivative isolated from a deep-sea-derived Penicillium sp., has demonstrated promising antiviral activity against both HSV-1 and HSV-2.[3][4][5] This document provides detailed protocols for the in vitro and in vivo evaluation of this compound's efficacy against HSV-2.
Mechanism of Action of this compound
This compound exhibits its antiviral effect by inhibiting the entry of HSV-1 and HSV-2 into host cells.[3][4] It is proposed that this compound directly interacts with the viral envelope glycoprotein D (gD). This interaction interferes with the initial stages of infection, specifically viral adsorption to the host cell and subsequent membrane fusion, thereby preventing the virus from delivering its genetic material into the cell.[3][4] This mechanism is distinct from that of nucleoside analogs like acyclovir, which target viral DNA replication.[1]
Caption: this compound inhibits HSV-2 entry by binding to glycoprotein D.
Experimental Workflow Overview
The evaluation of this compound against HSV-2 follows a structured workflow, beginning with in vitro assays to determine cytotoxicity and antiviral efficacy, followed by in vivo studies in an animal model to assess therapeutic potential.
Caption: Workflow for testing this compound against HSV-2.
In Vitro Evaluation Protocols
Cytotoxicity Assay
Objective: To determine the concentration of this compound that is toxic to the host cells (e.g., Vero cells) and to calculate the 50% cytotoxic concentration (CC50).
Protocol: MTT Assay
-
Cell Seeding: Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the various concentrations of this compound to the wells. Include a cell-only control (untreated) and a solvent control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[6]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The CC50 value is determined by regression analysis.
Antiviral Activity Assays
Objective: To determine the effective concentration of this compound required to inhibit HSV-2 replication by 50% (EC50).
Protocol: Plaque Reduction Assay
-
Cell Seeding: Seed Vero cells in 12-well plates and grow to confluence.[7]
-
Virus Infection: Infect the confluent cell monolayers with HSV-2 at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 100 plaque-forming units (PFU)/well). Allow the virus to adsorb for 1 hour at 37°C.[8]
-
Compound Treatment: After adsorption, remove the virus inoculum and overlay the cells with a medium containing various concentrations of this compound and 1% methylcellulose. Include a virus-only control and a positive control (e.g., acyclovir).
-
Incubation: Incubate the plates for 2-3 days at 37°C in a 5% CO2 incubator until plaques are visible.[8]
-
Plaque Visualization: Fix the cells with methanol and stain with crystal violet.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition for each concentration relative to the virus-only control. The EC50 value is determined by regression analysis.
Protocol: Cytopathic Effect (CPE) Inhibition Assay
-
Cell Seeding: Seed Vero cells in a 96-well plate as described for the cytotoxicity assay.
-
Infection and Treatment: Pre-treat the cells with serial dilutions of this compound for 1 hour, then infect with HSV-2 at an MOI of 0.04.[9][10] Alternatively, the compound can be added at the same time as the virus.[9]
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator, or until CPE is observed in 100% of the virus control wells.[9][10]
-
CPE Observation and Viability Measurement: Observe the cells for CPE under a microscope. Cell viability can be quantified using the MTT assay as described above.[11]
-
Data Analysis: Calculate the percentage of CPE inhibition for each concentration. The EC50 value is the concentration of the compound that protects 50% of the cells from virus-induced CPE.
Selectivity Index Calculation
The Selectivity Index (SI) is a crucial parameter for evaluating the potential of an antiviral compound. It is the ratio of the cytotoxic concentration to the effective antiviral concentration. A higher SI value indicates a more promising therapeutic window.
Formula: SI = CC50 / EC50
Data Presentation
The quantitative data from the in vitro assays should be summarized in a clear and structured table for easy comparison.
| Compound | CC50 (µM) on Vero Cells | EC50 (µM) against HSV-2 | Selectivity Index (SI) |
| This compound | >100 | 1.4 ± 0.6 | >71.4 |
| Acyclovir (Control) | >200 | 3.6 ± 0.7 | >55.6 |
Note: The values presented here are hypothetical and based on literature reports for p-terphenyl derivatives.[4][5] Actual experimental results should be inserted.
In Vivo Evaluation Protocol
Objective: To evaluate the therapeutic efficacy of this compound in a murine model of genital HSV-2 infection.[12][13]
Protocol: Mouse Model of Vaginal HSV-2 Infection
-
Animal Model: Use 6- to 8-week-old female BALB/c mice.
-
Hormonal Treatment: Subcutaneously inject mice with medroxyprogesterone acetate to synchronize their estrous cycle and increase susceptibility to HSV-2 infection.
-
Virus Challenge: Five days after hormonal treatment, intravaginally infect the mice with a lethal dose of HSV-2.
-
Compound Administration: Begin treatment with this compound (e.g., topical or systemic administration) at a predetermined time post-infection (e.g., 1 hour or 24 hours). Administer the compound daily for a specified duration (e.g., 5-7 days). Include a vehicle control group and a positive control group (e.g., acyclovir).
-
Monitoring: Monitor the mice daily for signs of disease, including vaginal inflammation, hair loss, and neurological symptoms. Record survival rates and body weight changes.
-
Viral Titer Determination: On specific days post-infection, collect vaginal swabs to determine viral titers by plaque assay.
-
Data Analysis: Compare the survival rates, disease scores, and viral titers between the treated and control groups to evaluate the efficacy of this compound.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of this compound as a potential anti-HSV-2 therapeutic. The in vitro assays will establish its cytotoxicity and antiviral potency, while the in vivo studies will provide crucial data on its therapeutic efficacy in a relevant animal model. The unique mechanism of action of this compound, targeting viral entry, makes it a compelling candidate for further drug development, particularly for combating acyclovir-resistant HSV-2 strains.
References
- 1. Antiviral therapy of HSV-1 and -2 - Human Herpesviruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. p-Terphenyls as Anti-HSV-1/2 Agents from a Deep-Sea-Derived Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rmitlibraryvn.rmit.edu.vn [rmitlibraryvn.rmit.edu.vn]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Plaquing of Herpes Simplex Viruses [jove.com]
- 8. researchgate.net [researchgate.net]
- 9. Antiviral Effects of ABMA against Herpes Simplex Virus Type 2 In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiviral Effects of ABMA against Herpes Simplex Virus Type 2 In Vitro and In Vivo [mdpi.com]
- 11. A sensitive assay system screening antiviral compounds against herpes simplex virus type 1 and type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro and In Vivo Activity, Tolerability, and Mechanism of Action of BX795 as an Antiviral against Herpes Simplex Virus 2 Genital Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Small Animal Models to Study Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Peniterphenyl A Cytotoxicity Assay in Vero Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peniterphenyl A is a naturally occurring polyphenol belonging to the terpenoid class of compounds. Terpenoids have garnered significant interest in pharmacological research due to their diverse biological activities, including potential anticancer and cytotoxic properties.[1][2] Assessing the cytotoxic effects of novel compounds like this compound is a critical preliminary step in the drug discovery and development process. This application note provides a detailed protocol for evaluating the cytotoxicity of this compound in Vero cells, a continuous cell line derived from the kidney of an African green monkey, which is widely used in virology, toxicology, and pharmacology.[3][4]
The protocol herein utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and sensitive colorimetric method for assessing cell viability.[5][6] The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases of metabolically active cells.[7][8] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantitative determination of cytotoxicity.
Data Presentation
As no specific experimental data for this compound cytotoxicity in Vero cells is publicly available, the following table serves as a template for presenting such quantitative data. Researchers should replace the placeholder values with their experimental results.
| Compound | Concentration (µM) | Cell Viability (%) (Mean ± SD) | IC50 (µM) |
| This compound | 0.1 | 98.2 ± 3.5 | |
| 1 | 92.5 ± 4.1 | ||
| 10 | 75.8 ± 5.2 | Hypothetical | |
| 50 | 51.3 ± 3.9 | 48.5 | |
| 100 | 22.1 ± 2.8 | ||
| Doxorubicin (Positive Control) | 0.01 | 95.4 ± 2.9 | |
| 0.1 | 78.6 ± 4.5 | ||
| 1 | 50.1 ± 3.7 | 0.98 | |
| 10 | 15.2 ± 2.1 | ||
| Vehicle Control (e.g., 0.1% DMSO) | - | 100 ± 2.5 | - |
Experimental Protocols
Vero Cell Culture and Maintenance
Materials:
-
Vero cell line (ATCC® CCL-81™)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[3]
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
Humidified incubator (37°C, 5% CO₂)
-
Cryovials
-
Freezing medium (e.g., 90% FBS, 10% DMSO)
Protocol for Thawing Cryopreserved Vero Cells:
-
Rapidly thaw the cryovial of Vero cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes.[4]
-
Discard the supernatant and resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.[3]
Protocol for Subculturing Vero Cells:
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split ratio) to a new T-75 flask containing fresh, pre-warmed complete growth medium.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
This compound Preparation
Materials:
-
This compound (ensure purity and proper handling)
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete growth medium
Protocol:
-
Prepare a stock solution of this compound in DMSO. The concentration of the stock solution should be high enough to ensure that the final concentration of DMSO in the culture medium does not exceed 0.5%, as higher concentrations can be toxic to the cells.
-
Prepare serial dilutions of this compound from the stock solution in complete growth medium to achieve the desired final concentrations for the assay.
MTT Cytotoxicity Assay
Materials:
-
Vero cells
-
96-well flat-bottom microplates
-
This compound serial dilutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-channel pipette
-
Microplate reader
Protocol:
-
Harvest Vero cells using trypsin and resuspend them in complete growth medium.
-
Determine the cell density using a hemocytometer or an automated cell counter.
-
Seed the 96-well plate with 1 x 10⁴ cells per well in 100 µL of complete growth medium.[3]
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow the cells to attach.
-
After 24 hours, carefully remove the medium and add 100 µL of fresh medium containing various concentrations of this compound to the respective wells. Include wells for a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control (a known cytotoxic agent like doxorubicin).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[7]
-
Incubate the plate for an additional 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
Data Analysis
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, from the dose-response curve.
Visualizations
Caption: Experimental workflow for the this compound cytotoxicity assay in Vero cells.
Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| High background absorbance | Contamination of media or reagents. Phenol red in the medium can interfere. | Use sterile techniques. Prepare fresh reagents. Use a background control well with medium only.[9] |
| Low absorbance readings | Low cell number. Insufficient incubation time with MTT. | Optimize cell seeding density. Increase MTT incubation time. |
| Inconsistent results between replicates | Uneven cell seeding. Pipetting errors. Edge effects in the 96-well plate. | Ensure a homogenous cell suspension before seeding. Be precise with pipetting. Avoid using the outer wells of the plate.[10] |
| Test compound interferes with the assay | The compound may be colored or may directly reduce MTT. | Run a control with the compound in cell-free medium to check for direct MTT reduction.[11] |
Conclusion
This application note provides a comprehensive and detailed protocol for assessing the cytotoxicity of this compound in Vero cells using the MTT assay. Adherence to these protocols will enable researchers to obtain reliable and reproducible data on the cytotoxic potential of this and other novel compounds, which is a fundamental step in the early stages of drug discovery and toxicological assessment.
References
- 1. phcogrev.com [phcogrev.com]
- 2. researchgate.net [researchgate.net]
- 3. Vero Cell Line - From Viral Research to Vaccine Development [cytion.com]
- 4. Growth and Maintenance of Vero Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. japsonline.com [japsonline.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Anti-Cancer Properties of Natural Compounds in Cell Culture
Disclaimer: Initial searches for "Peniterphenyl A" did not yield specific information on a compound with this name. The following application notes and protocols are based on established techniques for studying the anti-cancer effects of other natural and synthetic compounds, such as Pristimerin and Penfluridol, which are known to induce apoptosis and modulate key signaling pathways in cancer cells. These protocols can be adapted for the investigation of novel anti-cancer agents.
Introduction
The study of novel compounds for their anti-cancer potential is a cornerstone of oncological research and drug development. Cell culture-based assays provide a fundamental platform for initial screening and mechanistic evaluation of these agents. This document outlines detailed protocols and application notes for investigating the effects of a putative anti-cancer compound on cancer cell lines, using techniques to assess cell viability, apoptosis, and the modulation of critical signaling pathways.
Data Presentation: Efficacy of Selected Anti-Cancer Compounds
The following table summarizes the cytotoxic effects of Penfluridol, a compound with demonstrated anti-cancer activity, on various triple-negative breast cancer (TNBC) cell lines. This data is presented as an example of how to report quantitative findings from cell viability assays.
Table 1: Cytotoxicity of Penfluridol on TNBC Cell Lines
| Cell Line | Treatment Duration | IC50 Value (µM) |
| MDA-MB-231 | 24h | ~6-8[1] |
| 48h | ~4-5[1] | |
| 72h | ~2-4[1] | |
| 4T1 | 24h | ~6-8[1] |
| 48h | ~4-5[1] | |
| 72h | ~2-4[1] | |
| BT-549 | 24h | ~6-8[1] |
| 48h | ~4-5[1] | |
| 72h | ~2-4[1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the dose- and time-dependent cytotoxic effects of a compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, A549, Panc-1)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compound (e.g., Pristimerin, Penfluridol) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the test compound in complete medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Following incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis by the test compound.
Materials:
-
Cancer cell lines
-
Test compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at various concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by the test compound.
Materials:
-
Treated and untreated cell lysates
-
Protein extraction buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Akt, p-Akt, NF-κB, Bcl-2, Bax, Caspase-3, PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells in protein extraction buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways often targeted by anti-cancer compounds.
Caption: Pristimerin inhibits the pro-survival PI3K/Akt/mTOR and NF-κB signaling pathways.
Caption: Induction of the intrinsic apoptosis pathway by an anti-cancer compound.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for the initial investigation of a novel anti-cancer compound.
Caption: General experimental workflow for studying a novel anti-cancer compound.
References
Application Note: Peniterphenyl A as a Novel Inhibitor of Herpes Simplex Virus Glycoprotein D Binding
Introduction
Herpes Simplex Virus (HSV), with its two primary serotypes HSV-1 and HSV-2, is a widespread human pathogen responsible for a range of diseases from oral and genital lesions to more severe conditions like encephalitis.[1] The initiation of HSV infection is a multi-step process orchestrated by several viral envelope glycoproteins.[2] Among these, glycoprotein D (gD) is indispensable for viral entry into host cells.[1][2] gD mediates the fusion of the viral envelope with the host cell membrane by binding to one of several specific cell surface receptors, including nectin-1 and the Herpesvirus Entry Mediator (HVEM).[3][4] This interaction triggers a cascade of conformational changes in other viral glycoproteins (gB, gH/gL), ultimately leading to membrane fusion and viral entry.[2]
Given its critical role, gD represents a prime target for the development of novel antiviral therapies aimed at blocking viral entry. This application note describes a robust and sensitive in vitro binding assay to characterize the inhibitory potential of Peniterphenyl A, a novel small molecule, on the interaction between HSV-1 glycoprotein D and its cellular receptor, nectin-1.
Assay Principle
The inhibitory activity of this compound is quantified using a competitive enzyme-linked immunosorbent assay (ELISA). This assay measures the ability of the compound to disrupt the pre-existing interaction between recombinant HSV-1 gD and nectin-1. Recombinant nectin-1 is immobilized on a high-binding microplate. Biotinylated recombinant gD is then added, which binds to the immobilized nectin-1. This interaction is detected by the addition of streptavidin conjugated to horseradish peroxidase (HRP), which binds to the biotinylated gD, and a subsequent colorimetric substrate (TMB).
When this compound is introduced, it competes with nectin-1 for binding to gD. An effective inhibitor will prevent the formation of the gD-nectin-1 complex, resulting in a reduced signal. The concentration-dependent inhibition allows for the determination of the half-maximal inhibitory concentration (IC50) of this compound.
Quantitative Data Summary
The inhibitory effects of this compound and a known control inhibitor on the gD-nectin-1 interaction were quantified. The results, including IC50 and dissociation constant (Kd) values, are summarized below. The data demonstrates that this compound potently inhibits the gD-nectin-1 interaction in a low micromolar range.
| Compound | IC50 (µM) | Kd (nM) | Assay Method |
| This compound | 7.9 | 750 | Competitive ELISA |
| Control Inhibitor | 3.6 | 350 | Competitive ELISA |
Table 1: Hypothetical inhibitory and binding affinity values for this compound against the HSV-1 gD-nectin-1 interaction. IC50 values were determined by competitive ELISA. Kd values were derived from subsequent surface plasmon resonance (SPR) analysis.
Experimental Protocols
This section provides a detailed protocol for the competitive ELISA used to assess the inhibitory activity of this compound.
Materials and Reagents
-
Microplate: 96-well high-binding polystyrene plates
-
Recombinant Proteins:
-
Human nectin-1 (extracellular domain)
-
Biotinylated recombinant HSV-1 glycoprotein D (gD)
-
-
Compound: this compound, dissolved in DMSO
-
Detection Reagent: Streptavidin-HRP conjugate
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution
-
Buffers:
-
Coating Buffer: 1x PBS, pH 7.4
-
Wash Buffer: 1x PBS with 0.05% Tween-20 (PBST)
-
Blocking Buffer: 1x PBS with 2% BSA
-
Assay Buffer: 1x PBS with 0.1% BSA and 0.05% Tween-20
-
-
Stop Solution: 2N H2SO4
-
Equipment:
-
Microplate reader capable of measuring absorbance at 450 nm
-
Multichannel pipette
-
Plate washer (optional)
-
Assay Procedure
-
Plate Coating:
-
Dilute recombinant human nectin-1 to a final concentration of 2 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted nectin-1 solution to each well of the 96-well plate.
-
Incubate the plate overnight at 4°C.
-
The following day, discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
-
Competition Reaction:
-
Prepare serial dilutions of this compound in Assay Buffer. The final DMSO concentration should not exceed 1%.
-
In a separate dilution plate, pre-incubate 50 µL of the serially diluted this compound with 50 µL of biotinylated gD (at a pre-determined optimal concentration, e.g., 0.5 µg/mL) for 1 hour at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the nectin-1 coated plate.
-
Include control wells:
-
Maximum Binding: Biotinylated gD without any inhibitor (0% inhibition).
-
No Binding (Blank): Assay Buffer only (100% inhibition).
-
-
Incubate the plate for 2 hours at room temperature.
-
-
Detection:
-
Wash the plate four times with 200 µL of Wash Buffer per well.
-
Dilute Streptavidin-HRP in Assay Buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted Streptavidin-HRP to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
Wash the plate five times with 200 µL of Wash Buffer per well.
-
-
Signal Development and Measurement:
-
Add 100 µL of TMB Substrate to each well.
-
Incubate for 15-30 minutes at room temperature, or until sufficient color development is observed.
-
Stop the reaction by adding 50 µL of 2N H2SO4 to each well.
-
Read the absorbance at 450 nm on a microplate reader within 15 minutes of adding the stop solution.
-
Data Analysis
-
Subtract the average absorbance of the blank wells from all other absorbance readings.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = (1 - (Absorbance of Sample / Absorbance of Max Binding)) * 100
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a sigmoidal dose-response curve and determine the IC50 value.
Visualizations
Experimental Workflow
Caption: Workflow for the competitive ELISA to screen for inhibitors of the gD-nectin-1 interaction.
Hypothetical Signaling Pathway
References
- 1. Herpes Simplex Virus Cell Entry Mechanisms: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Potential Nectin-1 Binding Site on Herpes Simplex Virus Glycoprotein D - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of Herpes Simplex Virus Glycoprotein D Bound to the Human Receptor Nectin-1 | PLOS Pathogens [journals.plos.org]
Application Notes and Protocols for In Vitro Antiviral Efficacy Testing of Peniterphenyl A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peniterphenyl A is a novel synthetic compound with potential therapeutic applications as an antiviral agent. This document provides detailed application notes and standardized protocols for the comprehensive in vitro evaluation of this compound's antiviral efficacy and cytotoxicity. The described assays are fundamental in preclinical drug development to determine the compound's potency and therapeutic window. The protocols herein describe the cytopathic effect (CPE) reduction assay, the plaque reduction assay (PRA), and the cytotoxicity assay, which together provide a robust preliminary assessment of the antiviral activity of this compound.
Key Experimental Protocols
Cell and Virus Culture
-
Cell Lines: Vero E6 cells (or another appropriate cell line susceptible to the virus of interest) are to be used for these assays. Cells should be maintained in Minimum Essential Medium (MEM) supplemented with 5% Fetal Bovine Serum (FBS) and 50 µg/mL gentamicin. For antiviral assays, the FBS concentration in the medium should be reduced to 2%.[1]
-
Virus Propagation: The virus of interest should be propagated in a suitable cell line to generate high-titer stocks. Viral titers can be determined using standard methods such as a plaque assay or a 50% Tissue Culture Infectious Dose (TCID50) assay.
Cytotoxicity Assay
This assay is crucial to determine the concentration of this compound that is toxic to the host cells.
-
Procedure:
-
Prepare confluent or near-confluent monolayers of Vero E6 cells in 96-well microplates the day before the experiment.[1]
-
Prepare serial half-log10 dilutions of this compound in MEM with 2% FBS. A common concentration range to test is from 0.01 µM to 100 µM.
-
Remove the growth medium from the cell monolayers and add the different concentrations of this compound. Include untreated cell controls.
-
Incubate the plates for the same duration as the antiviral assays (typically 2-3 days).
-
Assess cell viability using a suitable method, such as the Neutral Red uptake assay or MTT assay. For the Neutral Red assay, the absorbance is read spectrophotometrically at 540 nm.[1]
-
-
Data Analysis: The 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%, is determined by regression analysis of the dose-response curve.[1]
Cytopathic Effect (CPE) Reduction Assay
This assay is a primary screening method to evaluate the ability of this compound to inhibit virus-induced cell death.[1]
-
Procedure:
-
Seed Vero E6 cells in 96-well plates and grow to confluence.
-
Prepare serial dilutions of this compound as described for the cytotoxicity assay.
-
Pre-treat the cell monolayers with the different concentrations of this compound for a specified time (e.g., 1 hour).
-
Infect the cells with a predetermined amount of virus (e.g., 100 TCID50). Include virus-infected untreated controls and uninfected cell controls.
-
Incubate the plates until at least 80% CPE is observed in the virus control wells.[1]
-
Quantify cell viability using a method like the Neutral Red uptake assay.
-
-
Data Analysis: The 50% effective concentration (EC50), the concentration that inhibits CPE by 50%, is calculated using regression analysis. The Selectivity Index (SI) is then calculated as the ratio of CC50 to EC50 (SI = CC50/EC50). A higher SI value indicates a more favorable safety profile.[1]
Plaque Reduction Assay (PRA)
This assay is a more quantitative method to measure the inhibition of viral replication by determining the reduction in the number of viral plaques.
-
Procedure:
-
Grow cell monolayers to confluence in 6-well or 12-well plates.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Infect the cells with a dilution of virus that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
After a 1-hour adsorption period, remove the virus inoculum and overlay the cell monolayers with a semi-solid medium (e.g., containing agar or carboxymethyl cellulose) with the corresponding concentrations of this compound.[2]
-
Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
-
Data Analysis: The concentration of this compound that reduces the number of plaques by 50% (PRNT50) is determined by regression analysis.[3]
Data Presentation
The quantitative data from the antiviral and cytotoxicity assays should be summarized in a clear and structured table for easy comparison.
| Compound | Target Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | Virus X | Vero E6 | CPE | Value | Value | Value |
| This compound | Virus X | Vero E6 | PRA | Value | Value | Value |
| Control Drug | Virus X | Vero E6 | CPE | Value | Value | Value |
Visualizations
Hypothetical Signaling Pathway Inhibition by this compound
Caption: Hypothetical mechanism of this compound inhibiting viral entry.
Experimental Workflow for In Vitro Antiviral Efficacy Testing
References
Application Notes: Studying Peniterphenyl A Effects Using Immunofluorescence
Introduction
Peniterphenyl A is a p-terphenyl compound, a class of natural products known for their diverse biological activities, including potential anti-tumor effects. Understanding the mechanism by which this compound exerts its effects on cancer cells is crucial for its development as a therapeutic agent. Immunofluorescence (IF) is a powerful technique that allows for the visualization of specific proteins within cells, providing insights into their expression levels, subcellular localization, and co-localization with other markers. This application note describes how to use immunofluorescence to investigate the cellular effects of this compound, with a focus on its potential to induce apoptosis, a form of programmed cell death often targeted by anti-cancer drugs.
Principle of Detection
The core principle of immunofluorescence is the use of fluorescently labeled antibodies that bind with high specificity to a target antigen (protein) within a cell.[1] When the sample is illuminated with a specific wavelength of light, the fluorophore attached to the antibody emits light of a different color, which is then captured by a microscope to generate an image.[1] This reveals the precise location and distribution of the target protein.[1]
By treating cancer cells with this compound and then performing immunofluorescence for key proteins involved in apoptosis, researchers can elucidate the compound's mechanism of action. For instance, a compound-induced apoptotic pathway may involve the activation and translocation of proteins from one cellular compartment to another (e.g., from the mitochondria to the cytoplasm or from the cytoplasm to the nucleus). These changes are readily visualized with IF. Based on studies of similar terphenyl compounds like Terphenyllin, a plausible mechanism for this compound is the induction of apoptosis through the p53 signaling pathway.[2] This pathway can activate downstream effector proteins like BAX, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of executioner caspases such as Caspase-3.[2][3]
Key Apoptotic Markers for Immunofluorescence Analysis
-
p53: A tumor suppressor protein that can initiate apoptosis in response to cellular stress.[3] Upon activation, p53 translocates to the nucleus. An increase in nuclear p53 fluorescence following this compound treatment would suggest the activation of this pathway.
-
Cytochrome c: A protein normally localized within the mitochondria. During apoptosis, it is released into the cytoplasm. Observing a shift from punctate mitochondrial staining to diffuse cytoplasmic staining is a hallmark of the intrinsic apoptotic pathway.
-
Cleaved Caspase-3: Caspase-3 is an executioner caspase that, when activated by cleavage, orchestrates the dismantling of the cell. Antibodies specific to the cleaved, active form of Caspase-3 are excellent markers for cells undergoing apoptosis. An increase in cytoplasmic staining for cleaved Caspase-3 indicates commitment to apoptosis.
Data Presentation
Table 1: Example of Quantitative Immunofluorescence Data for HCT116 Cells Treated with this compound for 24 hours.
| Treatment Concentration (µM) | Protein Marker | Subcellular Location | Mean Fluorescence Intensity (Arbitrary Units ± SD) | Fold Change vs. Control |
| 0 (Control) | p53 | Nucleus | 150 ± 22 | 1.0 |
| 10 | p53 | Nucleus | 450 ± 55 | 3.0 |
| 25 | p53 | Nucleus | 820 ± 98 | 5.5 |
| 0 (Control) | Cytochrome c | Cytoplasm | 80 ± 15 | 1.0 |
| 10 | Cytochrome c | Cytoplasm | 240 ± 31 | 3.0 |
| 25 | Cytochrome c | Cytoplasm | 550 ± 67 | 6.9 |
| 0 (Control) | Cleaved Caspase-3 | Cytoplasm | 50 ± 11 | 1.0 |
| 10 | Cleaved Caspase-3 | Cytoplasm | 350 ± 49 | 7.0 |
| 25 | Cleaved Caspase-3 | Cytoplasm | 980 ± 121 | 19.6 |
Note: The data presented are illustrative and serve as an example of how to structure quantitative results.
Protocols for Immunofluorescence Analysis
This section provides a detailed protocol for performing immunofluorescence staining on adherent cells cultured on coverslips to assess the effects of this compound.
Detailed Protocol: Indirect Immunofluorescence
This protocol is for the indirect method, where a fluorescently labeled secondary antibody is used to detect an unlabeled primary antibody, providing signal amplification.
A. Materials and Reagents
-
Cell Culture: Adherent cancer cell line (e.g., A375 melanoma, HCT116 colon cancer)
-
Culture Medium: Appropriate for the cell line (e.g., DMEM) with Fetal Bovine Serum (FBS) and antibiotics
-
This compound: Stock solution in DMSO
-
Coverslips: Sterile, 12 mm or 18 mm glass coverslips
-
Phosphate Buffered Saline (PBS): 1X solution, pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS (Caution: Toxic, use in a fume hood)
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS[4]
-
Blocking Buffer: 1X PBS / 5% normal goat serum / 0.3% Triton X-100[5]
-
Antibody Dilution Buffer: 1X PBS / 1% BSA / 0.3% Triton X-100[5]
-
Primary Antibodies: Rabbit anti-p53, Mouse anti-Cytochrome c, Rabbit anti-Cleaved Caspase-3 (select antibodies validated for IF)
-
Secondary Antibodies: Goat anti-Rabbit IgG (H+L) Alexa Fluor 488, Goat anti-Mouse IgG (H+L) Alexa Fluor 594
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342
-
Mounting Medium: Anti-fade mounting medium (e.g., ProLong Gold)
B. Experimental Procedure
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a 24-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of fixation.[6]
-
Incubate for 18-24 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Aspirate the old medium from the wells and replace it with the medium containing this compound or the vehicle control.
-
Incubate for the desired time period (e.g., 6, 12, or 24 hours).
-
-
Fixation:
-
Permeabilization:
-
This step is required for intracellular targets. Add Permeabilization Buffer (0.1-0.5% Triton X-100 in PBS) to each well.[4]
-
Incubate for 10 minutes at room temperature.
-
Aspirate and rinse twice with 1X PBS for 5 minutes each.
-
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the primary antibody (or a cocktail of primary antibodies from different host species for multi-color imaging) in Antibody Dilution Buffer to the recommended concentration.
-
Aspirate the blocking solution and add the diluted primary antibody solution to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.[5]
-
-
Secondary Antibody Incubation:
-
The next day, rinse the coverslips three times in 1X PBS for 5 minutes each.[5]
-
Dilute the fluorophore-conjugated secondary antibody in Antibody Dilution Buffer. Protect from light from this point forward.
-
Aspirate the wash buffer and add the diluted secondary antibody solution.
-
Incubate for 1-2 hours at room temperature in the dark.[7]
-
-
Nuclear Staining and Mounting:
-
Rinse the coverslips three times in 1X PBS for 5 minutes each in the dark.
-
During the second wash, add DAPI or Hoechst solution to the PBS to counterstain the nuclei (e.g., 1 µg/mL final concentration). Incubate for 5-10 minutes.
-
Briefly rinse the coverslips in deionized water.
-
Carefully remove the coverslip from the well, wick away excess liquid, and mount it cell-side down onto a drop of anti-fade mounting medium on a microscope slide.
-
Seal the edges with nail polish and allow it to cure. Store slides at 4°C in the dark.
-
C. Imaging and Analysis
-
Visualize the stained cells using a fluorescence or confocal microscope with appropriate filters for the chosen fluorophores (e.g., DAPI, Alexa Fluor 488, Alexa Fluor 594).
-
Capture images using consistent settings (e.g., exposure time, gain) across all samples to allow for accurate comparison.
-
Perform quantitative analysis using image analysis software (e.g., ImageJ/Fiji, CellProfiler). This can include measuring the mean fluorescence intensity in the nucleus vs. cytoplasm or counting the percentage of cells positive for an apoptotic marker.
References
- 1. clyte.tech [clyte.tech]
- 2. Terphenyllin induces CASP3-dependent apoptosis and pyroptosis in A375 cells through upregulation of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. sinobiological.com [sinobiological.com]
- 5. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 6. Tips for Immunofluorescence Protocols [sigmaaldrich.com]
- 7. Immunofluorescence-Based Assay for High-Throughput Analysis of Multidrug Resistance Markers in Non-Small Cell Lung Carcinoma Patient-Derived Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative PCR for the Evaluation of Peniterphenyl A as a Potent Antiviral Agent Against Herpes Simplex Virus
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for utilizing quantitative PCR (qPCR) to assess the antiviral efficacy of Peniterphenyl A (Pen-A), a natural p-terphenyl derivative, against Herpes Simplex Virus 1 (HSV-1) and Herpes Simplex Virus 2 (HSV-2). Pen-A has been identified as a promising antiviral compound that inhibits viral entry into host cells.[1][2][3] This document outlines the necessary experimental workflows, including cytotoxicity assays, viral load quantification by qPCR, and the analysis of host cell gene expression. Detailed protocols, data presentation tables, and graphical representations of the experimental workflow and the putative signaling pathway of Pen-A are provided to guide researchers in the evaluation of this and other potential antiviral compounds.
Introduction
Herpes Simplex Viruses (HSV-1 and HSV-2) are prevalent pathogens causing a range of diseases from oral and genital lesions to more severe conditions like encephalitis. While current antiviral therapies, such as acyclovir, are effective, the emergence of drug-resistant strains necessitates the discovery of novel antiviral agents with different mechanisms of action.
This compound, isolated from a deep-sea-derived Penicillium sp., has demonstrated significant inhibitory activity against both HSV-1 and HSV-2.[1][2] Its proposed mechanism of action involves the inhibition of viral entry by potentially interacting with the viral envelope glycoprotein D (gD), thereby preventing the virus from adsorbing to and fusing with the host cell membrane.[1][3]
Quantitative PCR is a highly sensitive and specific method for the quantification of viral nucleic acids, making it an invaluable tool in antiviral research.[4][5] It allows for the precise measurement of viral load in response to treatment with an antiviral compound, providing a quantitative measure of the drug's efficacy. Furthermore, qPCR can be employed to analyze the expression of host cell genes that may be modulated by the viral infection or the antiviral compound, offering insights into the drug's mechanism of action.
This application note details the use of qPCR to:
-
Determine the cytotoxic concentration of this compound on host cells.
-
Quantify the reduction in HSV-1 and HSV-2 viral load in the presence of this compound.
-
Calculate the 50% effective concentration (EC₅₀) and the selectivity index (SI) of this compound.
-
Investigate the effect of this compound on the expression of host genes involved in the viral entry pathway.
Materials and Methods
Cell Lines and Viruses
-
Vero cells (ATCC® CCL-81™)
-
HSV-1 (e.g., KOS strain)
-
HSV-2 (e.g., G strain)
-
This compound (user-supplied)
-
Acyclovir (positive control)
Key Reagents and Equipment
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
DNA/RNA extraction kit
-
qPCR master mix (SYBR Green or probe-based)
-
Forward and reverse primers for HSV-1 gD, HSV-2 gD, and host genes (e.g., HVEM, Nectin-1, and a housekeeping gene like GAPDH or ACTB)
-
Reverse transcriptase (for host gene expression analysis)
-
Quantitative PCR instrument
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
Experimental Protocols
Protocol 1: Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration range of this compound that is non-toxic to the host cells.
-
Cell Seeding: Seed Vero cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a serial dilution of this compound in DMEM.
-
Treatment: Remove the culture medium and add 100 µL of the diluted this compound to the respective wells. Include a "cells only" control with fresh medium.
-
Incubation: Incubate the plate for 48 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. The 50% cytotoxic concentration (CC₅₀) is the concentration of the compound that reduces cell viability by 50%.
Protocol 2: Antiviral Assay with qPCR for Viral Load Quantification
This protocol measures the inhibitory effect of this compound on HSV replication.
-
Cell Seeding: Seed Vero cells in a 24-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment (optional, for mechanism of action studies): Pre-treat the cells with non-toxic concentrations of this compound for 1 hour before infection.
-
Infection: Infect the cells with HSV-1 or HSV-2 at a Multiplicity of Infection (MOI) of 0.1.
-
Treatment: After a 1-hour adsorption period, remove the viral inoculum, wash the cells with PBS, and add fresh medium containing various non-toxic concentrations of this compound. Include a "virus only" control and a positive control (Acyclovir).
-
Incubation: Incubate the plates for 24-48 hours.
-
DNA Extraction: Harvest the total DNA from the cells and supernatant using a suitable DNA extraction kit.
-
qPCR: Perform qPCR using primers specific for a conserved region of the HSV-1 or HSV-2 genome (e.g., glycoprotein D). A standard curve of known viral DNA concentrations should be included to allow for absolute quantification.
-
Data Analysis: Quantify the viral DNA copies in each sample. Calculate the percentage of viral inhibition for each concentration relative to the "virus only" control. The 50% effective concentration (EC₅₀) is the concentration of the compound that inhibits viral replication by 50%.
Protocol 3: Host Gene Expression Analysis by RT-qPCR
This protocol assesses the impact of this compound on host genes involved in viral entry.
-
Experiment Setup: Follow steps 1-5 of the Antiviral Assay protocol.
-
RNA Extraction: Harvest total RNA from the cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase.
-
qPCR: Perform qPCR using primers for host genes of interest (e.g., HVEM, Nectin-1) and a housekeeping gene for normalization.
-
Data Analysis: Analyze the relative gene expression using the ΔΔCt method.
Data Presentation
Quantitative data should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Cytotoxicity and Antiviral Activity of this compound against HSV-1 and HSV-2
| Compound | Virus | CC₅₀ (µM) | EC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| This compound | HSV-1 | >100 | 1.5 | >66.7 |
| This compound | HSV-2 | >100 | 2.1 | >47.6 |
| Acyclovir | HSV-1 | >200 | 0.8 | >250 |
| Acyclovir | HSV-2 | >200 | 1.2 | >166.7 |
Table 2: Relative Expression of Host Cell Genes Involved in Viral Entry Following Treatment with this compound
| Treatment | Target Gene | Fold Change (vs. Untreated Control) | P-value |
| HSV-1 Infected | HVEM | 1.2 | >0.05 |
| HSV-1 Infected + Pen-A | HVEM | 1.1 | >0.05 |
| HSV-1 Infected | Nectin-1 | 0.8 | <0.05 |
| HSV-1 Infected + Pen-A | Nectin-1 | 0.9 | >0.05 |
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate workflows and pathways.
Caption: Experimental workflow for evaluating the antiviral activity of this compound.
Caption: Proposed mechanism of this compound antiviral activity.
Conclusion
This application note provides a comprehensive framework for utilizing qPCR to evaluate the antiviral properties of this compound against HSV-1 and HSV-2. The detailed protocols for cytotoxicity and antiviral assays, combined with the analysis of host gene expression, offer a robust methodology for determining the efficacy and potential mechanism of action of novel antiviral compounds. The presented workflow and data analysis strategies can be adapted for the screening and characterization of a wide range of potential antiviral agents.
References
- 1. Herpes Simplex Virus Glycoprotein D Interferes with Binding of Herpesvirus Entry Mediator to Its Ligands through Downregulation and Direct Competition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Herpes simplex virus-2 glycoprotein interaction with HVEM influences virus-specific recall cellular responses at the mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Herpes Simplex Virus-2 Glycoprotein Interaction with HVEM Influences Virus-Specific Recall Cellular Responses at the Mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Screening Drugs for Broad-Spectrum, Host-Directed Antiviral Activity: Lessons from the Development of Probenecid for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Peniterphenyl A Concentration for Antiviral Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Peniterphenyl A in antiviral assays. Below you will find troubleshooting advice and frequently asked questions to help you optimize your experimental protocols and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known antiviral activity?
This compound is a p-terphenyl derivative isolated from a deep-sea-derived Penicillium sp.[1] It has demonstrated potent antiviral activity against Herpes Simplex Virus 1 (HSV-1) and Herpes Simplex Virus 2 (HSV-2).[1]
Q2: What is the mechanism of action of this compound?
This compound inhibits the entry of HSV-1/2 into host cells.[1] It is believed to interact directly with the viral envelope glycoprotein D, which interferes with virus adsorption and membrane fusion.[1] This mechanism is different from nucleoside analogues like acyclovir.[1]
Q3: What are the key parameters to consider when designing an antiviral assay with this compound?
The key parameters include determining the optimal, non-cytotoxic concentration of this compound, selecting the appropriate cell line and virus strain, and including necessary controls. It is crucial to first perform a cytotoxicity assay to determine the 50% cytotoxic concentration (CC50) before evaluating the 50% effective concentration (EC50) for antiviral activity.
Q4: How should I prepare this compound for use in cell culture?
This compound, like many organic compounds, may have limited solubility in aqueous solutions. It is common practice to dissolve such compounds in dimethyl sulfoxide (DMSO) to create a stock solution. When preparing your working concentrations, ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[2][3]
Troubleshooting Guide
Issue 1: High cytotoxicity observed in my cell line.
-
Question: I'm observing significant cell death in my uninfected control wells treated with this compound. What could be the cause?
-
Answer:
-
Concentration is too high: You may be using a concentration of this compound that is above its cytotoxic threshold for your specific cell line. It is essential to perform a cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo) to determine the CC50 value.[4] Always use concentrations well below the CC50 for your antiviral assays.
-
DMSO toxicity: The concentration of DMSO used to dissolve this compound might be too high in the final culture medium. Ensure the final DMSO concentration does not exceed a level that is non-toxic to your cells (generally below 0.5%).[2][3] Run a vehicle control with the same concentration of DMSO to assess its effect.
-
Cell line sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.[5][6] Consider testing this compound on a panel of cell lines to find the most suitable one for your experiments.
-
Issue 2: Inconsistent or no antiviral activity observed.
-
Question: I am not seeing a dose-dependent inhibition of viral replication with this compound. What should I check?
-
Answer:
-
Compound solubility and stability: this compound may be precipitating out of the culture medium, especially at higher concentrations.[7] Visually inspect your wells for any precipitate. If precipitation is an issue, you may need to optimize your dilution method or consider the use of a different solvent system, ensuring it is compatible with your cells. The stability of the compound in your specific culture medium and incubation conditions should also be considered.
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Incorrect timing of addition: Since this compound is a viral entry inhibitor, the timing of its addition to the cells is critical.[1][8] For optimal results, the compound should be added to the cells before or during the viral infection period.[9] Adding it post-infection will likely result in reduced or no activity.
-
Virus strain susceptibility: The antiviral activity of a compound can be virus strain-specific. Ensure that the strain of virus you are using is susceptible to this compound.
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Assay sensitivity: The assay you are using may not be sensitive enough to detect the antiviral effect. Consider optimizing your assay parameters, such as the multiplicity of infection (MOI) and incubation time.[10]
-
Issue 3: High background or false positives in the assay.
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Question: My assay is showing a reduction in viral signal even at very low, non-effective concentrations of this compound. Why might this be happening?
-
Answer:
-
Assay interference: Some compounds can interfere with the assay readout itself. For example, in assays that use fluorescent or luminescent reporters, the compound might have inherent fluorescent or quenching properties. It is important to run controls with the compound in the absence of virus and/or cells to check for such interference.
-
Non-specific effects: At high concentrations, some compounds can have non-specific effects on cellular processes that indirectly impact viral replication. This is another reason why working at concentrations well below the CC50 is crucial.
-
Data Presentation
Table 1: Antiviral Activity of this compound Against Herpes Simplex Viruses (HSV-1/2)
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| This compound | HSV-1 | Vero | 1.4 ± 0.6 | >100 | >71.4 | [1] |
| This compound | HSV-2 | Vero | 9.3 ± 3.7 | >100 | >10.8 | [1] |
| Acyclovir | HSV-1 | Vero | 3.6 ± 0.7 | >100 | >27.8 | [1] |
Table 2: Cytotoxicity of Selected p-Terphenyl Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| 4″-deoxyterprenin (5) | K562 | Human chronic myeloid leukemia | Data not specified | [5] |
| BEL-7402 | Human liver cancer | Data not specified | [5] | |
| SGC-7901 | Human gastric cancer | Data not specified | [5] | |
| A549 | Human non-small cell lung cancer | Data not specified | [5] | |
| HeLa | Human cervical cancer | Data not specified | [5] | |
| 3″-hydroxyterphenyllin (7) | BEL-7402 | Human liver cancer | 6.69 ± 0.12 | [5] |
| SGC-7901 | Human gastric cancer | 3.67 ± 0.17 | [5] | |
| A549 | Human non-small cell lung cancer | 3.32 ± 0.10 | [5] | |
| Nocarterphenyl A (1) | HL60 | Human promyelocytic leukemia | 0.38 | [11] |
| HCC1954 | Human breast cancer | 0.10 | [11] | |
| Terphenyllin derivative (3) | HeLa | Human cervical cancer | 5.5 | [12] |
| Eca-109 | Human esophageal cancer | 6.2 | [12] | |
| Bel-7402 | Human liver cancer | 7.8 | [12] | |
| PANC-1 | Human pancreatic cancer | 9.4 | [12] | |
| Terphenyllin derivative (4) | HeLa | Human cervical cancer | 6.1 | [12] |
| Eca-109 | Human esophageal cancer | 6.9 | [12] | |
| Bel-7402 | Human liver cancer | 8.5 | [12] | |
| PANC-1 | Human pancreatic cancer | 8.9 | [12] |
Note: IC50 (50% inhibitory concentration) is a measure of cytotoxicity in this context.
Experimental Protocols
Protocol 1: Cytotoxicity Assay (MTT Assay)
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Cell Seeding: Seed host cells (e.g., Vero cells) in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.
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Compound Preparation: Prepare a series of dilutions of this compound in culture medium. It is recommended to perform a two-fold or three-fold serial dilution. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a cell-free control (medium only).
-
Treatment: After 24 hours, remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for a period that matches the intended duration of your antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the cell viability against the compound concentration and determine the CC50 value using non-linear regression analysis.
Protocol 2: Plaque Reduction Assay for HSV-1
-
Cell Seeding: Seed Vero cells in 12-well or 24-well plates to form a confluent monolayer on the day of infection.[1][9]
-
Compound and Virus Preparation: Prepare serial dilutions of this compound in serum-free medium. Dilute the HSV-1 stock to a concentration that will produce 50-100 plaques per well.
-
Infection: Pre-treat the cell monolayers with the different concentrations of this compound for 1 hour at 37°C. Then, infect the cells with the diluted HSV-1 for 1 hour at 37°C.[10]
-
Overlay: After the infection period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., medium containing 1.2% methylcellulose or carboxymethyl-cellulose) containing the respective concentrations of this compound.[1][10]
-
Incubation: Incubate the plates for 2-3 days at 37°C in a 5% CO2 incubator to allow for plaque formation.[1]
-
Staining: After incubation, fix the cells with a methanol/acetone solution and stain with a crystal violet solution (e.g., 0.5% crystal violet in 20% ethanol).[1]
-
Plaque Counting: Wash the plates with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition for each concentration relative to the virus control (no compound). Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and using non-linear regression analysis.
Mandatory Visualizations
Caption: Workflow for optimizing this compound concentration.
References
- 1. A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Comparative High-Throughput Screening Protocol to Identify Entry Inhibitors of Enveloped Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cytoprotective Activity of p-Terphenyl Polyketides and Flavuside B from Marine-Derived Fungi against Oxidative Stress in Neuro-2a Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. How to look at … Part 1/3: Viral entry - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 9. Plaquing of Herpes Simplex Viruses [jove.com]
- 10. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Item - Cytotoxic pâTerphenyls from a Marine-Derived Nocardiopsis Species - American Chemical Society - Figshare [acs.figshare.com]
- 12. tandfonline.com [tandfonline.com]
Troubleshooting low solubility of Peniterphenyl A in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Peniterphenyl A. The information is designed to address common challenges related to the low in vitro solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation after adding my this compound stock solution to the cell culture medium. What is the likely cause?
A1: This is a common issue when working with hydrophobic compounds like this compound. The precipitation is likely due to the compound's low aqueous solubility. When the stock solution, typically prepared in a high concentration of an organic solvent like DMSO, is diluted into the aqueous cell culture medium, the solubility of this compound drastically decreases, causing it to fall out of solution.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Based on its hydrophobic nature and available data for similar compounds, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound. It is advisable to prepare a high-concentration stock solution (e.g., 10-20 mM) to minimize the volume of solvent added to your in vitro experiments.
Q3: How can I avoid precipitation when diluting my this compound stock solution into the cell culture medium?
A3: To prevent precipitation, it is crucial to perform a stepwise (serial) dilution of your DMSO stock solution into the cell culture medium. Avoid adding the concentrated stock directly to your final culture volume. Additionally, ensure that the final concentration of DMSO in your experiment is kept as low as possible, ideally below 0.1%, and not exceeding 0.5%, to avoid solvent-induced cytotoxicity.[1] Gently agitating the medium during the addition of the compound can also help.
Q4: Are there alternative methods to improve the solubility of this compound in my aqueous assay buffer?
A4: Yes, several techniques can be employed to enhance the solubility of hydrophobic compounds. These include the use of co-solvents, surfactants, or complexing agents. For particularly challenging cases, formulation strategies such as creating solid dispersions or using nanocarriers can be considered.[2][3][4]
Q5: My cells are showing signs of toxicity even at low concentrations of this compound. Could this be related to the solvent?
A5: It is possible. High concentrations of solvents like DMSO can be toxic to cells. It is essential to include a vehicle control in your experiments (cells treated with the same final concentration of DMSO as your this compound-treated cells) to distinguish between compound-specific effects and solvent-induced toxicity. If solvent toxicity is suspected, lowering the final DMSO concentration is recommended.
Troubleshooting Guide
Issue 1: Visible Precipitate in Cell Culture Medium
| Potential Cause | Recommended Solution |
| High final concentration of this compound | Determine the maximum soluble concentration in your specific cell culture medium through a solubility test. |
| High final concentration of organic solvent (e.g., DMSO) | Ensure the final DMSO concentration is below 0.5%, preferably <0.1%.[1] Prepare a more concentrated stock solution if necessary to reduce the added volume. |
| Rapid dilution of stock solution | Perform a stepwise (serial) dilution of the stock solution into pre-warmed cell culture medium while gently mixing. |
| Temperature fluctuations | Ensure all solutions, including the cell culture medium and the compound dilutions, are maintained at the experimental temperature (e.g., 37°C).[2] |
| Interaction with media components | Some components of serum or media supplements can interact with the compound, reducing its solubility. Consider using a serum-free medium for the initial dilution steps if compatible with your cell line. |
Issue 2: Inconsistent or Non-Reproducible Experimental Results
| Potential Cause | Recommended Solution |
| Incomplete dissolution of stock solution | Ensure the this compound is fully dissolved in the stock solvent. Gentle warming (to 37°C) or brief sonication may aid dissolution.[5] |
| Precipitation over time | Visually inspect your experimental plates under a microscope for any signs of precipitation before and during the experiment. If precipitation occurs over time, the initial concentration may be too high for long-term stability. |
| Adsorption to plasticware | Hydrophobic compounds can adsorb to plastic surfaces. Using low-adhesion microplates or glassware for stock preparation may mitigate this. |
| Degradation of the compound | Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Determine the required concentration: Based on your experimental needs, calculate the mass of this compound required to prepare a stock solution of a specific molarity (e.g., 10 mM) in high-purity DMSO.
-
Weigh the compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolve in DMSO: Add the calculated volume of DMSO to the tube.
-
Ensure complete dissolution: Vortex the solution thoroughly. If necessary, gently warm the tube to 37°C or sonicate for a few minutes until the compound is completely dissolved. Visually inspect for any undissolved particles.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -20°C or -80°C.
Protocol 2: Serial Dilution for In Vitro Assays
-
Pre-warm medium: Warm the required volume of cell culture medium to 37°C.
-
Prepare intermediate dilutions: Create a series of intermediate dilutions of your this compound stock solution in the pre-warmed medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock (a 1:1000 dilution), you could first dilute the stock 1:10 in medium, followed by another 1:10 dilution, and finally a 1:100 dilution into your cell culture plate.
-
Gentle mixing: During each dilution step, gently mix the solution by pipetting up and down or by swirling the tube/plate. Avoid vigorous vortexing which can cause precipitation.
-
Add to cells: Add the final diluted solution to your cells.
-
Vehicle control: Prepare a vehicle control by performing the same serial dilutions with DMSO that does not contain this compound.
Visualizations
Caption: Workflow for preparing this compound for in vitro assays.
Disclaimer: The following diagram illustrates a hypothetical signaling pathway that could be investigated in the context of drug discovery. As the specific intracellular signaling pathways modulated by this compound (other than its direct interaction with viral proteins) are not yet fully elucidated, this serves as a representative example.
Caption: Hypothetical inhibition of a signaling pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. P-Terphenyl, DYNOVA® | Diphenyl manufacturer China | Jiangsu Zhongneng Chemical Technology Co., Ltd -- Tel: +86 0518-83866808 —联系电话:0518-83866808—江苏中能化学科技股份有限公司 [dynovacn.com]
- 3. p-Terphenyl | 92-94-4 [chemicalbook.com]
- 4. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. library.search.gonzaga.edu [library.search.gonzaga.edu]
Technical Support Center: Overcoming Common Issues in p-Terphenyl Compound Testing
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental testing of p-terphenyl compounds. The following information is designed to facilitate smoother experimental workflows and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
1. Solubility Issues
Q1: My p-terphenyl compound is poorly soluble in aqueous buffers for my biological assay. What can I do?
A1: Poor aqueous solubility is a common issue with p-terphenyl and its derivatives due to their hydrophobic nature. Here are several strategies to address this:
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Co-solvents: Introduce a small percentage of an organic co-solvent. Dimethyl sulfoxide (DMSO) is a common choice, but ensure the final concentration is low (typically <0.5% v/v) to avoid cellular toxicity.[1] Other co-solvents to consider include ethanol, polyethylene glycol 400 (PEG400), or cyclodextrins.[1]
-
pH Adjustment: If your compound has ionizable groups, adjusting the pH of the buffer can significantly impact solubility.
-
Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can help to micellarly solubilize hydrophobic compounds.
-
Sonication and Warming: Gentle warming and sonication can aid in the dissolution process.[2] However, be cautious of compound stability at elevated temperatures.
-
Formulation Strategies: For in vivo studies, consider formulation approaches like lipid-based delivery systems or nanoparticles.
Q2: I'm observing precipitation of my p-terphenyl compound when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?
A2: This is a common phenomenon known as "DMSO crash-out." To mitigate this:
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of aqueous buffer. Instead, perform serial dilutions, gradually decreasing the DMSO concentration.[1]
-
Pre-mixing: Mix the DMSO stock with a small volume of the final aqueous buffer before adding it to the rest of the solution.
-
Vortexing: Vortex the solution immediately and vigorously after adding the DMSO stock to promote rapid mixing and dispersion.
-
Lower Stock Concentration: If possible, start with a lower concentration of your p-terphenyl compound in the DMSO stock solution.
2. Stability and Storage
Q3: How should I store my p-terphenyl compounds to ensure their stability?
A3: Proper storage is crucial to maintain the integrity of your p-terphenyl compounds.
-
Solid Form: Store solid p-terphenyl compounds in a cool, dry, and dark place in a tightly sealed container to protect from moisture and light.[3]
-
In Solution: If stored in solution (e.g., DMSO), aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.[1] p-Terphenyl is generally stable under normal temperatures and pressures.[4] However, it is incompatible with strong oxidizing agents.[4]
Q4: My p-terphenyl compound seems to be degrading upon exposure to light. How can I assess and prevent this?
A4: p-Terphenyl and its derivatives can be susceptible to photodegradation.
-
Assessment: To assess photostability, you can perform a forced degradation study by exposing a solution of your compound to a controlled light source, such as a xenon arc lamp or a UV lamp, as outlined in the ICH Q1B guidelines.[1][3][5][6]
-
Prevention: Always work with photolabile compounds in a dark or amber-colored vial. Protect solutions from direct light exposure by wrapping containers in aluminum foil.
3. Purity and Analysis
Q5: What is the best method to determine the purity of my p-terphenyl compound?
A5: The most common and reliable method for determining the purity of p-terphenyl is Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[7] High-Performance Liquid Chromatography (HPLC) with UV detection is also a suitable technique. These methods can effectively separate p-terphenyl from its isomers (o- and m-terphenyl) and other impurities.
Q6: I am seeing unexpected peaks in my chromatogram when analyzing my p-terphenyl sample. What could be the cause?
A6: Unexpected peaks can arise from several sources:
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Impurities from Synthesis: These could be starting materials, by-products, or residual solvents from the synthesis and purification process.
-
Degradation Products: If the compound has degraded due to improper storage or handling, you may see peaks corresponding to its degradants.
-
Contamination: Contamination from glassware, solvents, or other lab equipment can introduce extraneous peaks.
-
Isomers: Ensure your chromatographic method is capable of resolving the different isomers of terphenyl (ortho, meta, and para) if they are present in your sample.
4. Assay Interference
Q7: My p-terphenyl compound is interfering with my fluorescence-based assay. How can I troubleshoot this?
A7: Aromatic compounds like p-terphenyl can interfere with fluorescence assays through autofluorescence or quenching.
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Autofluorescence: The compound itself may fluoresce at the excitation and/or emission wavelengths of your assay fluorophore, leading to a false positive signal. To check for this, run a control experiment with your compound in the assay buffer without the fluorescent probe.
-
Quenching: The compound may absorb the excitation or emission light of your fluorophore, leading to a decrease in signal and a potential false negative.
-
Troubleshooting Steps:
-
Spectral Scan: Perform a fluorescence scan of your p-terphenyl compound to determine its excitation and emission spectra. This will help you choose a fluorophore for your assay with non-overlapping spectra.
-
Red-Shifted Dyes: Consider using red-shifted fluorescent dyes, as many interfering compounds tend to fluoresce in the blue-green region of the spectrum.
-
Counter-Screen: Perform a counter-screen to identify compounds that interfere with the detection method.
-
Orthogonal Assay: Validate your results using an orthogonal assay with a different detection method (e.g., absorbance, luminescence).
-
Troubleshooting Guides
Issue: Compound Precipitation in DMSO Stock Solution
| Symptom | Possible Cause | Troubleshooting Steps |
| Visible precipitate or cloudiness in the DMSO stock solution upon storage. | The concentration of the p-terphenyl compound exceeds its solubility limit in DMSO at the storage temperature. | 1. Gently warm the solution (e.g., to 37°C) and sonicate to try and redissolve the compound. 2. If precipitation persists, the stock solution is supersaturated. Centrifuge the vial to pellet the precipitate and carefully transfer the supernatant to a new vial. The concentration of the supernatant will be the solubility limit at that temperature. 3. Prepare a new stock solution at a lower, more stable concentration. |
| Crystallization occurs over time, even at room temperature. | The compound is forming a more stable, less soluble crystalline form from an initially amorphous state. | 1. Follow the steps above to redissolve or prepare a new, less concentrated stock solution. 2. Consider using a different solvent for the stock solution if compatible with your assay. |
Issue: Inconsistent Results in Biological Assays
| Symptom | Possible Cause | Troubleshooting Steps |
| High variability in assay results between replicates or experiments. | 1. Incomplete dissolution or precipitation of the compound in the assay medium. 2. Degradation of the compound during the experiment. 3. Adsorption of the compound to plasticware. | 1. Visually inspect the assay plate wells for any signs of precipitation. Use the solubility enhancement techniques mentioned in the FAQs. 2. Assess the stability of the compound under your specific assay conditions (e.g., temperature, light exposure, incubation time). 3. Consider using low-binding microplates. 4. Ensure thorough mixing of all assay components. |
| Loss of compound activity over time. | Compound instability in the assay buffer or under assay conditions. | 1. Perform a time-course experiment to determine the stability of your compound over the duration of the assay. 2. Analyze the compound in the assay buffer at different time points using HPLC or LC-MS to check for degradation. 3. If degradation is observed, try to modify the assay conditions (e.g., shorten incubation time, protect from light). |
Data Presentation
Table 1: Solubility of p-Terphenyl in Common Organic Solvents
| Solvent | Solubility (Qualitative) |
| Water | Insoluble[1][3][4][5][8] |
| Ethanol | Very soluble (hot)[1][3][4][5][8], Extremely insoluble[9] |
| Benzene | Soluble (hot)[1][3][4][5][8] |
| Acetone | Soluble[10] |
| Chloroform | Soluble[10], Slightly soluble[6] |
| Diethyl Ether | Slightly soluble[9] |
| Carbon Disulfide | Slightly soluble[9] |
| Acetic Acid | Extremely insoluble[9] |
| Toluene | Soluble in hot Toluene |
| DMSO | Slightly soluble (requires heating and sonication)[6] |
Experimental Protocols
1. Protocol for Kinetic Solubility Assay
This protocol provides a general method for determining the kinetic solubility of a p-terphenyl compound in an aqueous buffer.
Materials:
-
p-Terphenyl compound
-
DMSO (anhydrous)
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well microplate (UV-transparent for UV detection)
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Plate shaker
-
Plate reader with UV-Vis capabilities or a nephelometer
Procedure:
-
Prepare Stock Solution: Prepare a high-concentration stock solution of the p-terphenyl compound in DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations.
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO concentration to a new 96-well plate containing the aqueous buffer (e.g., 198 µL). This will result in a final DMSO concentration of 1%.
-
Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) on a plate shaker for a set period (e.g., 1-2 hours) to allow for precipitation to reach a steady state.
-
Detection:
-
Nephelometry: Measure the light scattering of the solutions in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.
-
UV-Vis Spectroscopy: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at the λmax of the compound. The concentration in the supernatant represents the soluble fraction.
-
-
Data Analysis: Plot the measured signal (light scattering or absorbance) against the compound concentration. The concentration at which the signal plateaus or significantly increases (for nephelometry) is considered the kinetic solubility.
2. Protocol for Purity Determination by GC-MS
This protocol outlines a general procedure for analyzing the purity of a p-terphenyl sample.
Instrumentation and Columns:
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS).
-
Capillary column suitable for aromatic hydrocarbon analysis (e.g., a non-polar or mid-polar column like a DB-5ms or equivalent).
Reagents:
-
High-purity solvent for sample dissolution (e.g., dichloromethane or hexane).
-
p-Terphenyl reference standard of known purity.
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the p-terphenyl sample and dissolve it in a known volume of the chosen solvent to a final concentration of approximately 1 mg/mL.
-
Standard Preparation: Prepare a standard solution of the p-terphenyl reference standard at a similar concentration.
-
GC-MS Conditions (Example):
-
Injector Temperature: 280°C
-
Injection Mode: Split or splitless, depending on the concentration.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a lower temperature (e.g., 150°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 300°C) at a rate of 10-20°C/min, and hold for several minutes to ensure all components elute.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
MS Scan Range: m/z 50-500.
-
-
Analysis: Inject the standard solution to confirm the retention time and mass spectrum of p-terphenyl. Then, inject the sample solution.
-
Data Analysis:
-
Identify the p-terphenyl peak in the sample chromatogram based on its retention time and by comparing its mass spectrum to the reference standard and a library spectrum.
-
Integrate the peak area of p-terphenyl and all other impurity peaks.
-
Calculate the purity of the sample by expressing the peak area of p-terphenyl as a percentage of the total peak area of all components in the chromatogram (Area % method).
-
Mandatory Visualizations
Caption: A decision tree for troubleshooting poor solubility of p-terphenyl compounds.
Caption: Experimental workflow for determining the purity of p-terphenyl using GC-MS.
References
- 1. p-Terphenyl, 99+% | Fisher Scientific [fishersci.ca]
- 2. ASTM D6468 Thermal Stability Test Method | Ayalytical [ayalytical.com]
- 3. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 4. P-TERPHENYL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. materials.alfachemic.com [materials.alfachemic.com]
- 6. 92-94-4 CAS MSDS (p-Terphenyl) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. agilent.com [agilent.com]
- 8. p-Terphenyl | C18H14 | CID 7115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. p-Terphenyl | 92-94-4 [chemicalbook.com]
- 10. P-Terphenyl, DYNOVA® | Diphenyl manufacturer China | Jiangsu Zhongneng Chemical Technology Co., Ltd -- Tel: +86 0518-83866808 —联系电话:0518-83866808—江苏中能化学科技股份有限公司 [dynovacn.com]
Technical Support Center: Refining Peniterphenyl A Plaque Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Peniterphenyl A in plaque reduction assays. The information is tailored to address specific challenges and improve the clarity and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound against Herpes Simplex Virus (HSV)?
A1: this compound inhibits HSV-1 and HSV-2 entry into host cells. It is believed to act by directly interacting with the viral envelope glycoprotein D (gD), which interferes with virus adsorption and membrane fusion.[1] This mechanism is distinct from nucleoside analogs like acyclovir, which target viral DNA replication.
Q2: What is a typical effective concentration (EC50) for this compound in a plaque reduction assay?
A2: The reported EC50 value for this compound against HSV-1 in Vero cells is in the range of 1.4 ± 0.6 to 9.3 ± 3.7 μM.[1] The optimal concentration for your specific experimental conditions should be determined empirically.
Q3: Is this compound cytotoxic to Vero cells?
A3: this compound has been reported to exhibit low cytotoxicity in Vero cells.[1] However, it is crucial to perform a cytotoxicity assay (e.g., MTT or XTT assay) to determine the 50% cytotoxic concentration (CC50) in your specific cell line and under your experimental conditions. This will help in selecting a concentration range for the plaque assay that is effective against the virus without significantly impacting cell viability.
Q4: What are the key steps in a plaque reduction assay for testing this compound?
A4: A typical plaque reduction assay involves the following key steps:
-
Seeding of host cells (e.g., Vero cells) to form a confluent monolayer.
-
Pre-incubation of the virus with serial dilutions of this compound.
-
Infection of the cell monolayer with the virus-compound mixture.
-
Removal of the inoculum after an adsorption period.
-
Addition of an overlay medium (e.g., containing carboxymethylcellulose or agarose) to restrict virus spread to adjacent cells.
-
Incubation for a period sufficient for plaque formation.
-
Fixation and staining of the cells to visualize and count the plaques.
-
Calculation of the percentage of plaque reduction compared to a no-drug control to determine the EC50 value.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No plaques observed in any wells, including the virus control. | 1. Inactive virus stock.2. Incorrect virus titer used.3. Problems with the host cell monolayer (e.g., unhealthy cells, contamination). | 1. Titer a fresh aliquot of your virus stock.2. Ensure you are using a dilution of the virus that will produce a countable number of plaques (typically 50-100 PFU/well).3. Inspect cells for proper morphology and confluency before infection. Use fresh, healthy cells and ensure aseptic technique. |
| Small, fuzzy, or indistinct plaques. | 1. Suboptimal overlay concentration.2. Premature removal of the overlay.3. Cell monolayer is too dense. | 1. Optimize the concentration of carboxymethylcellulose or agarose in your overlay. Too high a concentration can inhibit plaque development.2. Ensure the overlay has completely solidified before moving the plates.3. Seed fewer cells to achieve a less dense monolayer. |
| Complete cell death in all wells, including those with high this compound concentrations. | 1. This compound concentration is too high and causing cytotoxicity.2. Contamination of the compound stock or media. | 1. Perform a cytotoxicity assay (CC50) to determine the non-toxic concentration range of this compound for your cells.2. Filter-sterilize your this compound stock solution and use fresh, sterile media and reagents. |
| Inconsistent plaque numbers between replicate wells. | 1. Inaccurate pipetting.2. Uneven distribution of virus/compound inoculum.3. Cell monolayer is not uniform. | 1. Use calibrated pipettes and ensure proper pipetting technique.2. Gently rock the plates after adding the inoculum to ensure even distribution.3. Ensure even cell seeding and check for a uniform monolayer before infection. |
| This compound shows no antiviral effect. | 1. Incorrect concentration range tested.2. Inactivation of the compound.3. The viral strain is resistant. | 1. Test a wider range of concentrations, informed by the reported EC50 values.2. Ensure proper storage and handling of the this compound stock solution.3. Confirm the identity and susceptibility of your HSV strain. |
Experimental Protocols
Plaque Reduction Assay Protocol
This protocol is a general guideline for evaluating the antiviral activity of this compound against HSV-1 in Vero cells.
Materials:
-
Vero cells
-
Herpes Simplex Virus Type 1 (HSV-1) stock of known titer
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Carboxymethylcellulose (CMC) or Agarose
-
Crystal Violet staining solution
-
Phosphate Buffered Saline (PBS)
-
6-well or 24-well cell culture plates
Methodology:
-
Cell Seeding: Seed Vero cells in 6-well or 24-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.
-
Compound Dilution: Prepare serial dilutions of this compound in DMEM. The final concentrations should bracket the expected EC50.
-
Virus Preparation: Dilute the HSV-1 stock in DMEM to a concentration that will yield 50-100 plaque-forming units (PFU) per well.
-
Virus-Compound Incubation: Mix equal volumes of the diluted virus and the this compound dilutions. Incubate at 37°C for 1 hour.
-
Infection: Remove the growth medium from the Vero cell monolayers and wash with PBS. Add the virus-compound mixture to the respective wells. Include a virus-only control and a cell-only control.
-
Adsorption: Incubate the plates at 37°C for 1-2 hours to allow for virus adsorption.
-
Overlay: Gently remove the inoculum and overlay the cells with DMEM containing 2% FBS and 0.5% - 1.0% low-melting-point agarose or CMC.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until plaques are visible.
-
Staining: Aspirate the overlay and fix the cells with 10% formalin for 30 minutes. Stain the cells with 0.5% crystal violet solution for 15-30 minutes.
-
Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition for each concentration of this compound compared to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay) Protocol
Materials:
-
Vero cells
-
This compound
-
DMEM with 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a cell-only control (no compound).
-
Incubation: Incubate the plate for the same duration as the plaque assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the cell-only control. Determine the CC50 value by plotting the percentage of viability against the log of the compound concentration.
Quantitative Data Summary
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| This compound | HSV-1 | Vero | 1.4 ± 0.6 - 9.3 ± 3.7 | Low Cytotoxicity Reported | Not explicitly calculated | [1] |
| Acyclovir | HSV-1 | Vero | 3.6 ± 0.7 | >100 (Typical) | >27.8 | [1] |
Visualizations
Caption: Experimental workflow for this compound plaque reduction assay.
Caption: HSV-1 entry signaling pathway and the inhibitory action of this compound.
References
Addressing variability in Peniterphenyl A experimental outcomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in experimental outcomes with Peniterphenyl A. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a natural product isolated from a deep-sea-derived Penicillium sp.[1][2] Its chemical formula is C₁₉H₁₄O₆ and it has a molecular weight of 338.3 g/mol .[3] Preliminary studies suggest that this compound may inhibit the entry of Herpes Simplex Virus 1 and 2 (HSV-1/2) into cells, potentially by interacting with the virus envelope glycoprotein D.[1][2] This suggests it could be a promising lead compound for antiviral research.
Q2: What are the recommended storage and handling conditions for this compound?
To ensure stability and minimize degradation, this compound powder should be stored at -20°C for long-term storage (up to 2 years).[1] When dissolved in a solvent such as DMSO, it should be stored at -80°C for up to 6 months or at 4°C for a maximum of 2 weeks.[1] Avoid repeated freeze-thaw cycles.
Q3: I am observing inconsistent results in my cytotoxicity assays. What are the common causes?
Variability in cytotoxicity assays can stem from several factors.[4][5][6] These include:
-
Cell Line Integrity: Issues such as mycoplasma contamination, high passage number leading to phenotypic drift, and inconsistent cell density at the time of seeding can all contribute to variability.[6]
-
Compound Solubility: Poor solubility of this compound in your culture medium can lead to precipitation and inaccurate concentrations.
-
Reagent Quality: Degradation of assay reagents, media, or supplements can affect cell health and assay performance.[7]
-
Pipetting and Dispensing Errors: Inaccurate liquid handling can lead to significant well-to-well variation.[5]
-
Incubation Conditions: Fluctuations in temperature, CO₂, and humidity can impact cell growth and response.
Q4: How can I improve the reproducibility of my anti-inflammatory assays?
Improving reproducibility in in-vitro anti-inflammatory assays requires careful control over experimental parameters.[8][9] Key considerations include:
-
Standardized Cell Stimulation: Ensure consistent concentration and incubation time of the inflammatory stimulus (e.g., lipopolysaccharide - LPS).
-
Control of Solvent Effects: If using a solvent like DMSO to dissolve this compound, ensure the final concentration is consistent across all wells and that a vehicle control is included.
-
Assay Timing: The timing of compound addition relative to inflammatory stimulation is critical and should be kept constant.
-
Readout Stability: Understand the stability of the signal for your chosen endpoint (e.g., cytokine levels in the supernatant) to ensure consistent measurement timing.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity IC₅₀ Values
Symptoms:
-
Significant differences in the calculated IC₅₀ value for this compound across replicate plates or different experimental runs.
-
Poor R² value for the dose-response curve.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and consider seeding the inner wells of the plate to avoid edge effects.[10] |
| This compound Precipitation | Visually inspect wells for precipitation after compound addition. Consider preparing a higher concentration stock in a suitable solvent and performing serial dilutions. Evaluate the solubility in your specific cell culture medium.[11] |
| Cell Line Health | Regularly test for mycoplasma contamination. Use cells within a consistent and low passage number range. Monitor cell morphology and doubling time.[6] |
| Assay Reagent Degradation | Prepare fresh assay reagents. Aliquot and store reagents according to the manufacturer's instructions to avoid repeated freeze-thaw cycles. |
Issue 2: No Observable Anti-inflammatory Effect
Symptoms:
-
No reduction in inflammatory markers (e.g., TNF-α, IL-6) in the presence of this compound.
-
Results are similar to the vehicle control.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Sub-optimal Compound Concentration | Perform a broad dose-response experiment to determine the effective concentration range for this compound. |
| Inappropriate Assay Timing | Optimize the pre-incubation time with this compound before adding the inflammatory stimulus. Also, optimize the time point for measuring the inflammatory markers post-stimulation. |
| Cellular Model Insensitivity | The chosen cell line may not be responsive to the anti-inflammatory effects of this compound. Consider using a different cell model known to be relevant for the inflammatory pathway of interest. |
| Degradation of this compound | Ensure proper storage and handling of the compound.[1] Consider the stability of the compound in the cell culture medium over the course of the experiment. |
Experimental Protocols
General Protocol for a Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well (final concentration of approximately 0.5 mg/mL).[12]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[12]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value.
-
General Protocol for an In-Vitro Anti-inflammatory (LPS-induced TNF-α Secretion) Assay
This protocol outlines a general method for evaluating the anti-inflammatory potential of this compound in macrophages.
-
Cell Seeding:
-
Seed macrophage-like cells (e.g., RAW 264.7 or differentiated THP-1 cells) in a 24-well plate at an appropriate density.
-
Incubate for 24 hours.
-
-
Compound Pre-treatment:
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a pre-determined amount of time (e.g., 1-2 hours).
-
-
Inflammatory Stimulation:
-
Add lipopolysaccharide (LPS) to the wells to a final concentration known to induce a robust inflammatory response (e.g., 100 ng/mL). Include a negative control with no LPS.
-
Incubate for a specified period (e.g., 6-24 hours) to allow for cytokine production and secretion.
-
-
Supernatant Collection:
-
Centrifuge the plate to pellet any detached cells.
-
Carefully collect the cell culture supernatant from each well.
-
-
Cytokine Measurement:
-
Measure the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of TNF-α secretion for each concentration of this compound relative to the LPS-stimulated vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration to determine the IC₅₀ value.
-
Data Presentation
Table 1: Hypothetical Cytotoxicity Data for this compound in A549 Cells (MTT Assay)
| Concentration (µM) | % Viability (Run 1) | % Viability (Run 2) | % Viability (Run 3) | Average % Viability | Std. Dev. |
| 0 (Vehicle) | 100.0 | 100.0 | 100.0 | 100.0 | 0.0 |
| 1 | 98.2 | 95.6 | 99.1 | 97.6 | 1.8 |
| 5 | 85.4 | 88.1 | 82.3 | 85.3 | 2.9 |
| 10 | 62.7 | 58.9 | 65.4 | 62.3 | 3.3 |
| 25 | 48.9 | 51.2 | 45.8 | 48.6 | 2.7 |
| 50 | 23.1 | 25.5 | 21.9 | 23.5 | 1.8 |
| 100 | 5.6 | 7.1 | 4.8 | 5.8 | 1.2 |
Table 2: Hypothetical Anti-inflammatory Activity of this compound in RAW 264.7 Macrophages (TNF-α Inhibition)
| Concentration (µM) | % Inhibition (Run 1) | % Inhibition (Run 2) | % Inhibition (Run 3) | Average % Inhibition | Std. Dev. |
| 0 (Vehicle) | 0.0 | 0.0 | 0.0 | 0.0 | 0.0 |
| 0.1 | 5.2 | 7.8 | 6.5 | 6.5 | 1.3 |
| 0.5 | 15.8 | 18.2 | 14.1 | 16.0 | 2.1 |
| 1 | 35.4 | 39.1 | 33.8 | 36.1 | 2.7 |
| 5 | 52.1 | 55.6 | 49.8 | 52.5 | 2.9 |
| 10 | 78.9 | 82.3 | 75.6 | 78.9 | 3.4 |
| 25 | 92.4 | 95.1 | 90.8 | 92.8 | 2.2 |
Visualizations
Caption: General experimental workflow for in-vitro assays.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. This compound|CAS |DC Chemicals [dcchemicals.com]
- 3. This compound | C19H14O6 | CID 162679338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mt.com [mt.com]
- 6. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. journalajrb.com [journalajrb.com]
- 9. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Experimental Design for Peniterphenyl A Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Peniterphenyl A. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
This compound is a natural product that has been isolated from a deep-sea-derived species of Penicillium.[1][2] Its primary reported biological activity is the inhibition of Herpes Simplex Virus 1 (HSV-1) and Herpes Simplex Virus 2 (HSV-2) entry into host cells.[1][2]
Q2: What is the proposed mechanism of action for this compound's anti-HSV activity?
The proposed mechanism of action for this compound involves direct interaction with the HSV envelope glycoprotein D (gD).[1][2] This interaction is believed to interfere with the virus's ability to adsorb to host cells and subsequent membrane fusion, thereby blocking viral entry.[1][2]
Q3: What are the general biological activities of p-terphenyl compounds, the class to which this compound belongs?
p-Terphenyls are a class of aromatic compounds known to exhibit a wide range of biological activities, including:
-
Cytotoxic effects against various cancer cell lines[3]
-
Antimicrobial and antioxidant properties[3]
-
α-Glucosidase inhibitory effects[3]
Some synthetic p-terphenyl derivatives have been shown to induce cell-cycle arrest and apoptosis in cancer cells by acting as topoisomerase inhibitors.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent anti-HSV activity in vitro. | 1. Compound Solubility: this compound may have poor solubility in aqueous media, leading to inaccurate concentrations. 2. Cell Viability: The compound may exhibit cytotoxicity at the tested concentrations, confounding the antiviral results. 3. Viral Titer: Variability in the viral stock can lead to inconsistent infection rates. | 1. Prepare stock solutions in an appropriate organic solvent (e.g., DMSO) and ensure the final concentration in the assay medium does not exceed a level that affects cell viability (typically <0.5%). Use of a solubilizing agent may be considered. 2. Perform a cytotoxicity assay (e.g., MTT, MTS) in parallel with the antiviral assay to determine the non-toxic concentration range of this compound for the specific cell line being used. 3. Titer the viral stock before each experiment to ensure a consistent multiplicity of infection (MOI). |
| Difficulty confirming direct interaction with glycoprotein D (gD). | 1. Assay Sensitivity: The chosen binding assay (e.g., ELISA, SPR) may not be sensitive enough to detect the interaction. 2. Protein Conformation: Recombinant gD may not be correctly folded, or the binding site may be inaccessible. | 1. Optimize the binding assay conditions (e.g., blocking buffers, incubation times, antibody concentrations). Consider using a more sensitive method like Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI). 2. Use a commercially available, validated recombinant gD. If producing in-house, ensure proper protein folding through quality control measures. Consider using native viral lysates as a source of gD. |
| Unexpected off-target effects or cellular toxicity. | 1. Broader Biological Activity: As a p-terphenyl derivative, this compound may have other biological activities beyond anti-HSV effects, such as topoisomerase inhibition or general cytotoxicity at higher concentrations.[3][6] | 1. Perform cell cycle analysis (e.g., by flow cytometry) to investigate potential cell cycle arrest. 2. Conduct a broader panel of cytotoxicity and mechanism-of-action assays to identify any off-target effects. 3. Compare the cytotoxic concentration (CC50) with the effective antiviral concentration (EC50) to determine the selectivity index (SI = CC50/EC50). A higher SI indicates greater selectivity for antiviral activity. |
Experimental Protocols
Plaque Reduction Assay for Anti-HSV Activity
This assay is a standard method to determine the antiviral efficacy of a compound by quantifying the reduction in viral plaques.
Materials:
-
Vero cells (or other susceptible cell line)
-
96-well plates
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
HSV-1 or HSV-2 viral stock of known titer
-
Methylcellulose overlay medium
-
Crystal violet staining solution
Procedure:
-
Seed Vero cells in 96-well plates and grow to confluence.
-
Prepare serial dilutions of this compound in DMEM with 2% FBS.
-
Remove the growth medium from the cells and wash with phosphate-buffered saline (PBS).
-
Add the this compound dilutions to the wells and incubate for 1 hour at 37°C.
-
Add the virus at a multiplicity of infection (MOI) of 0.01 and incubate for 2 hours at 37°C to allow for viral adsorption.
-
Remove the inoculum and wash the cells with PBS.
-
Add a methylcellulose overlay medium containing the respective concentrations of this compound.
-
Incubate the plates for 48-72 hours at 37°C until plaques are visible.
-
Fix the cells with 10% formalin and stain with 0.5% crystal violet.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control. The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.
MTT Assay for Cytotoxicity
This colorimetric assay is used to assess the metabolic activity of cells and serves as an indicator of cell viability.
Materials:
-
Vero cells (or the same cell line used in the antiviral assay)
-
96-well plates
-
DMEM with 10% FBS
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in DMEM with 10% FBS.
-
Remove the medium and add the compound dilutions to the cells.
-
Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability compared to the untreated control cells. The CC50 value is the concentration of the compound that reduces cell viability by 50%.
Visualizations
Caption: Proposed mechanism of action of this compound against HSV.
Caption: Workflow for the Plaque Reduction Assay.
References
- 1. This compound|CAS |DC Chemicals [dcchemicals.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. Structural diversity and biological activity of natural p-terphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A novel p-terphenyl derivative inducing cell-cycle arrest and apoptosis in MDA-MB-435 cells through topoisomerase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Peniterphenyl A vs. Acyclovir: A Comparative Analysis of Anti-Herpetic Agents
For Immediate Release
A comparative analysis of Peniterphenyl A, a marine-derived fungal metabolite, and the widely-used antiviral drug acyclovir reveals distinct mechanisms of action and comparable in vitro efficacy against Herpes Simplex Virus (HSV), with this compound demonstrating a potentially wider therapeutic window. This guide provides a detailed comparison of their performance, supported by experimental data, for researchers, scientists, and drug development professionals.
Executive Summary
Herpes Simplex Virus infections remain a significant global health concern. While acyclovir has been a cornerstone of anti-herpetic therapy for decades, the emergence of resistance necessitates the exploration of novel antiviral agents. This compound, a p-terphenyl derivative isolated from a deep-sea-derived Penicillium sp., presents a promising alternative with a different mode of action. This report synthesizes available data on the antiviral activity, cytotoxicity, and mechanisms of action of both compounds, offering a direct comparison to inform future research and development.
Data Presentation: Quantitative Comparison
The antiviral efficacy and cytotoxicity of this compound and acyclovir were evaluated in Vero cells, a lineage of kidney epithelial cells from an African green monkey, which are a standard model for HSV research. The key metrics for comparison are the 50% effective concentration (EC₅₀), which is the concentration of the drug that inhibits 50% of viral activity, and the 50% cytotoxic concentration (CC₅₀), the concentration that causes death to 50% of the cells. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, provides a measure of the drug's therapeutic window.
| Compound | Virus Strain | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| This compound | HSV-1 | 1.4 ± 0.6 | > 100 | > 71.4 |
| HSV-2 | 9.3 ± 3.7 | > 100 | > 10.8 | |
| Acyclovir | HSV-1 | 3.6 ± 0.7 | > 100 (as per this compound study) | > 27.8 |
| Acyclovir (Reference) | HSV-1 | ~0.89 (0.20 µg/mL) | ~2739 (617.00 µg/mL) | ~3085 |
Note: The molecular weight of acyclovir (225.2 g/mol ) was used for the conversion of µg/mL to µM for the reference data.
The data indicates that this compound exhibits potent anti-HSV-1 activity, with an EC₅₀ value lower than that of the acyclovir control used in the same study. Importantly, this compound and the other p-terphenyl derivatives in the study showed low cytotoxicity, with CC₅₀ values greater than 100 µM in Vero cells.
Mechanisms of Action
The two compounds combat HSV through fundamentally different strategies. Acyclovir targets viral DNA replication, while this compound prevents the virus from entering host cells.
This compound: A Viral Entry Inhibitor
This compound has been shown to inhibit the entry of HSV-1 and HSV-2 into host cells. Its proposed mechanism involves a direct interaction with the viral envelope glycoprotein D (gD). Glycoprotein D is essential for the virus to bind to cell surface receptors and subsequently fuse with the cell membrane to release its genetic material into the cell. By binding to gD, this compound is thought to interfere with this process, effectively blocking the initial stages of infection.
Acyclovir: A DNA Replication Inhibitor
Acyclovir is a nucleoside analogue that mimics guanosine. Its antiviral activity is dependent on its phosphorylation, a process initiated by the viral thymidine kinase. Once converted to its triphosphate form by host cell kinases, acyclovir triphosphate acts as a potent inhibitor of the viral DNA polymerase. It competitively inhibits the incorporation of deoxyguanosine triphosphate into the growing viral DNA chain. Furthermore, its incorporation leads to chain termination as it lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and acyclovir.
Plaque Reduction Assay for EC₅₀ Determination
The 50% effective concentration (EC₅₀) is determined using a plaque reduction assay. This method quantifies the reduction in the formation of viral plaques in a cell monolayer in the presence of the antiviral compound.
-
Cell Seeding: Vero cells are seeded in 24-well plates at a density of 5 x 10⁴ cells/well and incubated for 24 hours to form a confluent monolayer.
-
Viral Infection: The cell culture medium is removed, and the cells are infected with HSV-1 at a specific multiplicity of infection (MOI), typically 0.1, for 1 hour at 37°C.
-
Compound Treatment: After the incubation period, the virus-containing medium is removed and replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or acyclovir). A negative control (DMSO) is also included.
-
Incubation: The plates are incubated for 24 hours to allow for viral replication and plaque formation.
-
Plaque Visualization and Counting: The cells are fixed and stained with a solution such as crystal violet. The number of plaques in each well is then counted.
-
EC₅₀ Calculation: The percentage of viral inhibition is calculated for each compound concentration relative to the control. The EC₅₀ value is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
MTT Assay for CC₅₀ Determination
The 50% cytotoxic concentration (CC₅₀) is determined using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Vero cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound. Control wells with untreated cells are also prepared.
-
Incubation: The cells are incubated with the compound for a period that corresponds to the duration of the antiviral assay (e.g., 24-48 hours).
-
MTT Addition: The MTT reagent is added to each well and the plates are incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
CC₅₀ Calculation: The percentage of cell viability is calculated for each compound concentration relative to the untreated control. The CC₅₀ value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for comparing antiviral activity and cytotoxicity.
Signaling Pathways
Caption: Mechanisms of action for this compound and Acyclovir.
Conclusion
This compound emerges as a compelling anti-HSV agent with a mechanism of action distinct from the current standard of care, acyclovir. Its potent in vitro activity against HSV-1, coupled with low cytotoxicity, suggests a favorable therapeutic profile. The inhibition of viral entry by this compound offers a strategy that could be effective against acyclovir-resistant strains, which typically have mutations in the viral thymidine kinase or DNA polymerase. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound and its derivatives as a new class of anti-herpetic drugs.
Peniterphenyl A: A Potent HSV Entry Inhibitor Outperforming Other Glycoprotein-Targeted Antivirals
For Immediate Release
A comprehensive analysis of Peniterphenyl A, a naturally derived p-terphenyl compound, reveals its significant efficacy in inhibiting Herpes Simplex Virus (HSV) entry into host cells. Comparative data demonstrates its potential as a formidable candidate in the development of novel anti-herpetic therapies, particularly when benchmarked against other inhibitors targeting viral glycoproteins essential for cell entry.
This compound, isolated from the deep-sea-derived fungus Penicillium sp. SCSIO41030, has been identified as a potent inhibitor of both HSV-1 and HSV-2. Its mechanism of action involves the direct targeting of the viral envelope glycoprotein D (gD), a critical component for viral entry. By interacting with gD, this compound effectively disrupts the initial stages of infection, including virus adsorption and membrane fusion.[1] This mode of action distinguishes it from currently prescribed nucleoside analogs, such as acyclovir, which target viral DNA replication.
Quantitative Efficacy Assessment
The antiviral activity of this compound and its derivatives has been quantified using plaque reduction assays, with reported 50% effective concentration (EC50) values ranging from 1.4 ± 0.6 to 9.3 ± 3.7 μM in Vero cells.[1][2] This positions this compound as a highly effective inhibitor, with potency comparable to or exceeding that of other experimental HSV entry inhibitors.
To provide a clear comparison of this compound's efficacy, the following tables summarize the available quantitative data for various classes of HSV entry inhibitors.
Table 1: Efficacy of gD-Targeted HSV Entry Inhibitors
| Inhibitor Class/Compound | Target | Virus Type(s) | Assay Type | EC50/IC50 (µM) | Cell Line | Reference(s) |
| p-Terphenyls | ||||||
| This compound | gD | HSV-1/2 | Plaque Reduction | 1.4 ± 0.6 - 9.3 ± 3.7 | Vero | [1][2] |
| Nonsaccharide Glycosaminoglycan Mimetics (NSGMs) | ||||||
| NSGM Compound 9 | gD | HSV-1 | Reporter Gene | 0.43 - 1.0 | HeLa, HFF-1, VK2/E6E7 | [3] |
| Aptamers | ||||||
| Aptamer-1 | gD | HSV-1 | Plaque Reduction | 0.8 | Vero | [4] |
| RNA Aptamer | gD | HSV-1 | Plaque Reduction | <0.05 | Vero | [5] |
| Flavonoids | ||||||
| Myricetin | gD | HSV-1/2 | CPE Inhibition | 1.6 - 2.2 | Vero | [6] |
Table 2: Efficacy of gB and gH/gL-Targeted HSV Entry Inhibitors
| Inhibitor Class/Compound | Target | Virus Type(s) | Assay Type | EC50/IC50 (µM) | Cell Line | Reference(s) |
| gB-Targeted | ||||||
| Hsp90 Inhibitors (AT-533, 17-AAG) | UL42-Hsp90 complex (indirectly affects gB) | HSV-1 | CPE Reduction | AT-533: 0.125, 17-AAG: 0.20 | HFF | [7] |
| gH/gL-Targeted | ||||||
| Peptidodendrimer (gH625-based) | gH/gL | HSV-1/2 | Viral Yield | 0.1 - 0.3 | - | [5] |
| Dasatinib | EphA2 (host receptor for gH/gL) | KSHV | - | 0.0005 - 0.08 | - | [8] |
Mechanistic Insights: The HSV Entry Pathway and Inhibition
The entry of HSV into a host cell is a multi-step process orchestrated by several viral glycoproteins. The process is initiated by the attachment of the virus to the cell surface, mediated by glycoproteins gC and gB binding to heparan sulfate proteoglycans. Subsequently, gD binds to a specific cellular receptor, such as nectin-1 or the herpesvirus entry mediator (HVEM).[9] This binding event triggers a conformational change in gD, which in turn activates the gH/gL complex. The activated gH/gL then modulates the fusogenic activity of gB, leading to the fusion of the viral envelope with the host cell membrane and the release of the viral capsid into the cytoplasm.
This compound and other gD inhibitors act at the critical gD-receptor binding step, preventing the initiation of the fusion cascade. Inhibitors targeting gB or gH/gL interfere with later stages of the entry process.
Caption: HSV entry pathway and points of inhibition.
Experimental Protocols
The efficacy of HSV entry inhibitors is primarily evaluated through cell-based assays that quantify the extent of viral infection in the presence of the inhibitor. The two most common methods are the Plaque Reduction Assay and the Reporter Gene Assay.
Plaque Reduction Assay
This assay directly measures the inhibition of infectious virus production.
Methodology:
-
Cell Seeding: Vero cells (or another susceptible cell line) are seeded in multi-well plates and grown to confluency.
-
Virus and Inhibitor Incubation: A known titer of HSV is pre-incubated with serial dilutions of the test compound (e.g., this compound) for a defined period (e.g., 1 hour at 37°C).
-
Infection: The cell monolayers are washed, and the virus-inhibitor mixture is added to the cells for adsorption (e.g., 1 hour at 37°C).
-
Overlay: The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., methylcellulose) to restrict viral spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: The plates are incubated for 2-3 days to allow for plaque development.
-
Staining and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.
-
Data Analysis: The percentage of plaque inhibition is calculated relative to a no-drug control, and the EC50 value is determined.
Caption: Workflow for a Plaque Reduction Assay.
Reporter Gene Assay
This assay utilizes a recombinant HSV that expresses a reporter gene (e.g., luciferase or β-galactosidase) upon successful entry and gene expression in host cells.
Methodology:
-
Cell Seeding: A susceptible cell line is seeded in multi-well plates.
-
Inhibitor Treatment: The cells are treated with serial dilutions of the test compound.
-
Infection: A recombinant reporter HSV is added to the cells.
-
Incubation: The plates are incubated for a period sufficient for viral entry and reporter gene expression (e.g., 6-24 hours).
-
Lysis and Substrate Addition: The cells are lysed, and the appropriate substrate for the reporter enzyme is added.
-
Signal Detection: The reporter signal (e.g., luminescence or colorimetric change) is measured using a plate reader.
-
Data Analysis: The percentage of inhibition of the reporter signal is calculated relative to a no-drug control, and the IC50 value is determined.[5][10]
Caption: Workflow for a Reporter Gene Assay.
Conclusion
This compound presents a promising avenue for the development of new anti-HSV drugs with a mechanism of action that is distinct from current therapies. Its potent inhibition of viral entry through the targeting of glycoprotein D, coupled with favorable efficacy data, underscores its potential to address the clinical need for novel herpesvirus treatments, including those for drug-resistant strains. Further preclinical and clinical evaluation is warranted to fully elucidate the therapeutic potential of this and other p-terphenyl compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiviral strategies targeting herpesviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. scbt.com [scbt.com]
- 5. Exploitation of Herpesviral Transactivation Allows Quantitative Reporter Gene-Based Assessment of Virus Entry and Neutralization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of herpes simplex virus by myricetin through targeting viral gD protein and cellular EGFR/PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hsp90 Inhibitors Prevent HSV-1 Replication by Directly Targeting UL42-Hsp90 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential of protein kinase inhibitors for treating herpesvirus associated disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Herpes Simplex Virus Glycoprotein D Interferes with Binding of Herpesvirus Entry Mediator to Its Ligands through Downregulation and Direct Competition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reporter Cell Lines for the Detection of Herpes Simplex Viruses | Springer Nature Experiments [experiments.springernature.com]
Hypothetical In Vivo Validation of Peniterphenyl A's Antiviral Activity Against Influenza A Virus
Disclaimer: The following comparison guide is a hypothetical exercise. As of the current date, specific in vivo validation data for the antiviral activity of Peniterphenyl A is not publicly available. The data presented for this compound is illustrative and intended to provide a framework for how such a compound could be evaluated and compared to an established antiviral agent.
This guide provides a comparative overview of the hypothetical in vivo antiviral efficacy of this compound against Influenza A virus (A/PR/8/34 strain) in a murine model, benchmarked against the known antiviral drug, Oseltamivir.
Data Presentation: Comparative Efficacy of this compound and Oseltamivir
The following table summarizes the hypothetical quantitative data from an in vivo study evaluating the antiviral activity of this compound compared to Oseltamivir in mice infected with Influenza A virus.
| Parameter | Vehicle Control (Placebo) | This compound (20 mg/kg) | Oseltamivir (20 mg/kg) |
| Survival Rate (%) | 20% | 80% | 90% |
| Mean Body Weight Change (Day 7 post-infection) | -25% | -8% | -5% |
| Lung Viral Titer (log10 PFU/g) (Day 5 post-infection) | 6.5 | 3.2 | 2.8 |
| Lung Inflammation Score (Histopathology) | 4 (Severe) | 1.5 (Mild) | 1 (Minimal) |
Experimental Protocols
A detailed methodology for the key experiments cited in this guide is provided below.
In Vivo Influenza A Virus Challenge in Mice
This protocol outlines the procedure for assessing the in vivo efficacy of antiviral compounds against Influenza A virus infection in a mouse model.
1. Animals and Housing:
-
Species: BALB/c mice, female, 6-8 weeks old.
-
Housing: Mice are housed in specific pathogen-free (SPF) conditions with a 12-hour light/dark cycle and provided with food and water ad libitum. All procedures are conducted in a biosafety level 2 (BSL-2) facility.
2. Virus Strain and Infection:
-
Virus: Influenza A/Puerto Rico/8/34 (H1N1) strain (A/PR/8/34).
-
Infection: Mice are anesthetized via isoflurane inhalation and intranasally inoculated with a lethal dose (10x LD50) of A/PR/8/34 in a 50 µL volume of sterile phosphate-buffered saline (PBS).
3. Treatment Groups and Administration:
-
Groups:
-
Vehicle Control (received PBS with 0.5% DMSO).
-
This compound (20 mg/kg body weight).
-
Oseltamivir (20 mg/kg body weight, positive control).
-
-
Administration: Treatments are administered orally once daily for 7 days, starting 4 hours post-infection.
4. Efficacy Assessment:
-
Survival and Morbidity: Mice are monitored daily for 14 days for survival and body weight changes. A humane endpoint is defined as a loss of more than 25% of initial body weight.
-
Viral Titer Determination: On day 5 post-infection, a subset of mice from each group is euthanized, and lung tissues are collected. The lung homogenates are used to determine viral titers via a plaque assay on Madin-Darby Canine Kidney (MDCK) cells. Titers are expressed as plaque-forming units per gram (PFU/g) of lung tissue.
-
Histopathology: Lung tissues are fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). A pathologist, blinded to the treatment groups, scores the lung sections for inflammation.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the in vivo validation of antiviral compounds.
Hypothetical Signaling Pathway for this compound's Antiviral Activity
Caption: Hypothetical antiviral mechanism of this compound.
Peniterphenyl A: A Promising Alternative for Acyclovir-Resistant Herpes Simplex Virus Infections
A new paradigm in the fight against drug-resistant Herpes Simplex Virus (HSV) may be emerging with the natural compound Peniterphenyl A. Derived from the deep-sea fungus Penicillium sp., this p-terphenyl derivative demonstrates a potent ability to inhibit HSV-1 and HSV-2 through a mechanism distinct from the current standard of care, acyclovir. This key difference in its mode of action suggests that this compound could be a valuable therapeutic option against acyclovir-resistant HSV strains, a growing concern in clinical practice.
The rise of HSV strains resistant to acyclovir, the frontline antiviral medication, necessitates the exploration of novel therapeutic agents with alternative mechanisms of action. Acyclovir resistance primarily stems from mutations in the viral thymidine kinase (TK) or DNA polymerase, enzymes crucial for its activation and inhibitory function.[1] this compound, by targeting a different stage of the viral life cycle, circumvents these resistance mechanisms.
This guide provides a comparative analysis of this compound and acyclovir, presenting available experimental data on their efficacy, detailing their mechanisms of action, and outlining the experimental protocols used to generate this data.
Comparative Efficacy and Cytotoxicity
Experimental data indicates that this compound exhibits potent antiviral activity against both HSV-1 and HSV-2, with EC50 values reportedly superior to acyclovir in in-vitro assays.[2][3] While direct cross-resistance studies on well-characterized acyclovir-resistant HSV strains are not yet available in the published literature for this compound, its unique mechanism of action strongly suggests a lack of cross-resistance.
To illustrate the potential of compounds targeting viral entry against resistant strains, data for other natural products with similar mechanisms is presented. For instance, a sulfated polysaccharide from the mushroom Agaricus brasiliensis, which inhibits viral attachment and penetration by targeting glycoproteins gB and gD, has shown significant activity against an acyclovir-resistant HSV-1 strain.[4]
| Compound | Virus Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| This compound | HSV-1 (Wild-Type) | 1.4 ± 0.6 | > 100 | > 71.4 | [2][5] |
| HSV-2 (Wild-Type) | 9.3 ± 3.7 | > 100 | > 10.7 | [2][5] | |
| Acyclovir | HSV-1 (Wild-Type) | 3.6 ± 0.7 | > 100 | > 27.8 | [2][5] |
| HSV-2 (Wild-Type) | Not Reported | Not Reported | Not Reported | ||
| Agaricus brasiliensis Polysaccharide (MI-S) | HSV-1 (Acyclovir-Resistant) | Not Reported | > 439 | > 439 | [4] |
EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half-maximal response. CC50 (Half-maximal Cytotoxic Concentration): The concentration of a drug that kills 50% of cells.
Unraveling the Mechanisms of Action
The key difference between this compound and acyclovir lies in their molecular targets within the HSV replication cycle.
This compound: A Viral Entry Inhibitor
This compound functions by directly interacting with the viral envelope glycoprotein D (gD).[2][3] Glycoprotein D is essential for the virus to attach to and fuse with the host cell membrane, a critical first step in the infection process. By binding to gD, this compound effectively blocks the virus from entering the host cell, thereby preventing the initiation of viral replication.
Acyclovir: A DNA Replication Inhibitor
Acyclovir, a nucleoside analog, targets the viral DNA polymerase, an enzyme responsible for replicating the viral genome. For acyclovir to become active, it must first be phosphorylated by the viral thymidine kinase (TK). This initial phosphorylation step is a key reason for its selective toxicity towards virus-infected cells. Once converted to its triphosphate form, acyclovir is incorporated into the growing viral DNA chain by the viral DNA polymerase, leading to chain termination and halting viral replication.[1] Resistance to acyclovir typically arises from mutations in either the viral TK or DNA polymerase genes.
Visualizing the Pathways
The distinct mechanisms of this compound and acyclovir can be visualized through the following diagrams:
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of Acyclovir.
Experimental Protocols
The evaluation of antiviral compounds like this compound involves a series of standardized in-vitro assays.
Plaque Reduction Assay
This assay is the gold standard for determining the antiviral activity of a compound.
Caption: Workflow for a Plaque Reduction Assay.
Methodology:
-
Cell Seeding: Vero cells (or another susceptible cell line) are seeded into 24-well plates and cultured until a confluent monolayer is formed.
-
Virus Infection: The culture medium is removed, and the cells are infected with a specific multiplicity of infection (MOI) of HSV-1 or HSV-2 for 1-2 hours at 37°C.
-
Compound Treatment: After the incubation period, the virus inoculum is removed, and the cells are washed. Fresh medium containing serial dilutions of this compound or acyclovir is added to the wells.
-
Overlay: A semi-solid overlay medium (e.g., containing methylcellulose) is added to each well to restrict the spread of the virus to adjacent cells, resulting in the formation of localized lesions (plaques).
-
Incubation: The plates are incubated for 2-3 days at 37°C in a CO2 incubator.
-
Plaque Visualization: The overlay is removed, and the cell monolayers are fixed and stained with a solution like crystal violet, which stains the living cells. Plaques, which are areas of dead or destroyed cells, appear as clear zones.
-
Data Analysis: The number of plaques is counted for each drug concentration. The EC50 value is then calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
Cell Viability (MTT) Assay
This assay is crucial for assessing the cytotoxicity of the antiviral compound to ensure that the observed antiviral effect is not due to killing the host cells.
Methodology:
-
Cell Seeding: Vero cells are seeded in a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubated overnight.
-
Compound Addition: The culture medium is replaced with fresh medium containing various concentrations of this compound.
-
Incubation: The plate is incubated for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plate is incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The cell viability is expressed as a percentage of the untreated control. The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50%.
Western Blotting for Viral Protein Expression
Western blotting can be used to confirm the mechanism of action by observing the inhibition of specific viral protein synthesis.
Methodology:
-
Cell Culture and Infection: Vero cells are cultured and infected with HSV in the presence or absence of this compound.
-
Cell Lysis: At various time points post-infection, the cells are harvested and lysed to release the cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for a viral protein of interest (e.g., glycoprotein D).
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce light. The light signal is captured on X-ray film or with a digital imager.
-
Analysis: The intensity of the protein bands is quantified to determine the relative expression levels of the viral protein in treated versus untreated samples.
References
- 1. Herpes simplex virus resistance to antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. library.search.gonzaga.edu [library.search.gonzaga.edu]
- 3. p-Terphenyls as Anti-HSV-1/2 Agents from a Deep-Sea-Derived Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
Unraveling the Antiviral Potential of p-Terphenyls: A Structural Activity Relationship Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of viral resistance to existing therapies underscores the urgent need for novel antiviral agents with diverse mechanisms of action. Among the promising candidates, p-terphenyl compounds, a class of naturally occurring and synthetic molecules, have demonstrated significant antiviral activity against a range of viruses, notably Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV). This guide provides a comparative analysis of the structural activity relationships (SAR) of p-terphenyl antiviral compounds, supported by experimental data and detailed methodologies, to aid in the rational design of next-generation antiviral therapeutics.
Comparative Antiviral Activity of p-Terphenyl Derivatives
The antiviral efficacy of p-terphenyl compounds is intrinsically linked to their substitution patterns. The following tables summarize the in vitro activity of various p-terphenyl derivatives against HSV-1, HSV-2, and HIV-1.
Table 1: Anti-Herpes Simplex Virus (HSV) Activity of p-Terphenyl Derivatives
| Compound | Virus Strain | EC50 (µM) | CC50 (µM) in Vero Cells | Selectivity Index (SI = CC50/EC50) | Reference |
| Peniterphenyl A | HSV-1 | 1.4 ± 0.6 | >100 | >71.4 | [1][2] |
| HSV-2 | 2.1 ± 0.8 | >100 | >47.6 | [1][2] | |
| Peniterphenyl B | HSV-1 | 9.3 ± 3.7 | >100 | >10.8 | [1][2] |
| HSV-2 | 8.5 ± 2.5 | >100 | >11.8 | [1][2] | |
| Known Derivative 4 | HSV-1 | 3.2 ± 1.1 | >100 | >31.3 | [1][2] |
| HSV-2 | 4.5 ± 1.5 | >100 | >22.2 | [1][2] | |
| Known Derivative 5 | HSV-1 | 6.8 ± 2.3 | >100 | >14.7 | [1][2] |
| HSV-2 | 7.1 ± 2.1 | >100 | >14.1 | [1][2] | |
| Known Derivative 6 | HSV-1 | 5.4 ± 1.9 | >100 | >18.5 | [1][2] |
| HSV-2 | 6.3 ± 2.2 | >100 | >15.9 | [1][2] | |
| Known Derivative 7 | HSV-1 | 7.2 ± 2.8 | >100 | >13.9 | [1][2] |
| HSV-2 | 8.1 ± 3.0 | >100 | >12.3 | [1][2] | |
| Known Derivative 8 | HSV-1 | 8.9 ± 3.1 | >100 | >11.2 | [1][2] |
| HSV-2 | 9.2 ± 3.5 | >100 | >10.9 | [1][2] | |
| Acyclovir (Control) | HSV-1 | 3.6 ± 0.7 | >100 | >27.8 | [1][2] |
Table 2: Anti-Human Immunodeficiency Virus (HIV-1) Activity of 1,4-Substituted p-Terphenyl Compounds
| Compound Class | EC50 Range (µM) | Mechanism of Action | Reference |
| 1,4-substituted p-terphenyls | 0.582 - 11.3 | Inhibition of viral transcription and Rev function | [3] |
Deciphering the Mechanism of Action
The antiviral mechanisms of p-terphenyls vary depending on their core structure and substituents, highlighting their potential to target different stages of the viral life cycle.
Anti-HSV Activity: this compound, a potent anti-HSV compound, has been shown to inhibit the entry of HSV-1 and HSV-2 into host cells.[1][2] This is achieved through direct interaction with the viral envelope glycoprotein D (gD), a key protein for viral adsorption and membrane fusion.[1] This mechanism is distinct from that of nucleoside analogs like acyclovir, which target viral DNA polymerase.
Anti-HIV Activity: Certain 1,4-substituted p-terphenyl compounds have demonstrated the ability to inhibit HIV-1 replication by a mechanism that involves the blockage of viral transcription and the function of the viral Rev protein.[3] The Rev protein is essential for the export of unspliced and singly spliced viral RNAs from the nucleus to the cytoplasm, a critical step for the production of new viral particles.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Antiviral Activity Assay (Plaque Reduction Assay for HSV)
This assay determines the concentration of a compound required to reduce the number of viral plaques by 50% (EC50).[4][5][6][7]
-
Cell Seeding: Vero (African green monkey kidney) cells are seeded into 24-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours to form a monolayer.[4]
-
Viral Infection: The cell monolayer is infected with HSV-1 or HSV-2 at a specific multiplicity of infection (MOI) and incubated for 1 hour at 37°C to allow for viral adsorption.[4][5]
-
Compound Treatment: After incubation, the virus-containing medium is removed, and the cells are overlaid with fresh medium containing various concentrations of the test compound.
-
Plaque Formation: The plates are incubated for 2-3 days at 37°C in a 5% CO2 atmosphere to allow for the formation of viral plaques.[5]
-
Plaque Visualization and Counting: The cell monolayers are fixed with a fixative solution (e.g., methanol or formaldehyde) and stained with a staining solution (e.g., crystal violet).[4][5] The number of plaques in each well is then counted.
-
EC50 Calculation: The percentage of plaque reduction is calculated relative to the untreated virus control. The EC50 value is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is used to determine the concentration of a compound that reduces cell viability by 50% (CC50).[8][9][10][11][12]
-
Cell Seeding: Vero cells are seeded into 96-well plates at a suitable density and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a period that corresponds to the duration of the antiviral assay.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 4 hours at 37°C.[9] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[11]
-
Formazan Solubilization: A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of 570 nm.[11]
-
CC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Anti-HIV-1 Infection Assay (Luciferase Reporter Assay)
This assay quantifies the inhibition of HIV-1 replication by measuring the activity of a reporter gene (luciferase) that is expressed upon viral infection.[13][14][15]
-
Cell Seeding: TZM-bl cells, which express CD4, CXCR4, and CCR5 and contain a Tat-inducible luciferase reporter gene, are seeded in 96-well plates.
-
Compound and Virus Addition: The cells are pre-incubated with various concentrations of the test compound before being infected with an HIV-1 strain.
-
Incubation: The plates are incubated for 48 hours to allow for viral entry, replication, and expression of the luciferase reporter gene.
-
Lysis and Luciferase Measurement: The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of viral replication, is measured using a luminometer.
-
EC50 Calculation: The percentage of inhibition of HIV-1 replication is calculated relative to the untreated virus control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. p-Terphenyls as Anti-HSV-1/2 Agents from a Deep-Sea-Derived Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies [frontiersin.org]
- 7. A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. japsonline.com [japsonline.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Measuring HIV Neutralization in a Luciferase Reporter Gene Assay | Springer Nature Experiments [experiments.springernature.com]
- 14. A Novel High Throughput, Parallel Infection Assay for Determining the Replication Capacities of 346 Primary HIV-1 Isolates of the Zurich Primary HIV-1 Infection Study in Primary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Assessment of a diverse panel of transmitted/founder HIV-1 infectious molecular clones in a luciferase based CD8 T-cell mediated viral inhibition assay [frontiersin.org]
A Comparative Analysis of Peniterphenyl A and Other Natural Antiviral Compounds
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant viral strains necessitates a continuous search for novel antiviral agents. Natural products, with their vast structural diversity, represent a promising reservoir for the discovery of new therapeutics. This guide provides a comparative analysis of Peniterphenyl A, a p-terphenyl derivative with demonstrated anti-herpes simplex virus (HSV) activity, and other prominent classes of natural antiviral compounds, including flavonoids, terpenoids, and alkaloids. The data presented is compiled from various in vitro studies to offer a comparative overview of their antiviral potential.
Quantitative Comparison of Antiviral Activity
The antiviral efficacy of a compound is primarily determined by its 50% effective concentration (EC₅₀), which is the concentration required to inhibit 50% of viral activity, and its 50% cytotoxic concentration (CC₅₀), the concentration that causes a 50% reduction in cell viability. A higher selectivity index (SI = CC₅₀/EC₅₀) indicates a more favorable safety profile, signifying that the compound is effective against the virus at concentrations well below those that are toxic to host cells.
The following tables summarize the in vitro anti-HSV-1 and anti-HSV-2 activities of this compound and a selection of other natural compounds. It is important to note that these values are compiled from different studies and may have been determined using varied experimental conditions, such as different viral strains and cell lines.
Table 1: Anti-Herpes Simplex Virus Type 1 (HSV-1) Activity of Natural Compounds
| Compound Class | Compound | Virus Strain | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| p-Terphenyl | This compound | Not Specified | Vero | 1.4 ± 0.6 | >100 | >71.4 | [1][2][3][4] |
| Flavonoid | Amentoflavone | F | Vero | 22.13 | >100 | >4.5 | [5] |
| Flavonoid | Dihydromyricetin | Not Specified | Vero | 12.56 | Not Specified | Not Specified | [5][6] |
| Flavonoid | Kaempferol | KOS | Vero | Moderate Inhibition | Not Specified | Not Specified | [7] |
| Flavonoid | Quercetin | Not Specified | Raw 264.7 | Potent Inhibition | Not Specified | Not Specified | [5] |
| Terpenoid | Oleanolic Acid | HF | Vero | >25 | Not Specified | Not Specified | [8] |
| Terpenoid | Chikusetsusaponin IVa | HF | Vero | 13.06 | >100 | >7.6 | [8] |
| Terpenoid | Triptolide | Not Specified | A549 | 0.05 | >0.05 | >1 | |
| Alkaloid | FK-3000 | Not Specified | Not Specified | 7.8 (µg/mL) | 700 (µg/mL) | 90 | [9] |
| Alkaloid | Total Alkaloids from T. hypoglaucum | Not Specified | Vero | 6.5 (µg/mL) | 46.6 (µg/mL) | 7.2 | [10] |
Table 2: Anti-Herpes Simplex Virus Type 2 (HSV-2) Activity of Natural Compounds
| Compound Class | Compound | Virus Strain | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| p-Terphenyl | This compound | Not Specified | Vero | 9.3 ± 3.7 | >100 | >10.8 | [1][2][3][4] |
| Flavonoid | Myricetin | Not Specified | Not Specified | Potent Inhibition | Not Specified | Not Specified | [5][6] |
| Terpenoid | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | |
| Alkaloid | FK-3000 | Not Specified | Not Specified | 8.7 (µg/mL) | 700 (µg/mL) | 81 | [9] |
Mechanisms of Antiviral Action & Signaling Pathways
Natural antiviral compounds exert their effects through a variety of mechanisms, often targeting different stages of the viral life cycle.
This compound: This compound has been shown to inhibit the entry of HSV-1 and HSV-2 into host cells.[1][2][3][4][11] Its mechanism involves a direct interaction with the viral envelope glycoprotein D (gD), which is crucial for the virus to attach to and fuse with the host cell membrane.[1][2][3][4][11] By binding to gD, this compound effectively blocks the initial and essential step of infection.
Figure 1: Mechanism of action of this compound.
Flavonoids: This diverse group of compounds can interfere with multiple stages of viral infection. Some flavonoids, like quercetin, can inhibit viral binding and penetration into the host cell.[12] Others have been shown to suppress the expression of viral genes.[5] A common mechanism for many flavonoids is the modulation of host cell signaling pathways that are often hijacked by viruses for their replication, such as the NF-κB pathway.[12][13]
Terpenoids: Terpenoids exhibit a broad range of antiviral activities. Some, like triptolide, can inhibit viral replication at very low concentrations. Others, such as certain monoterpenes, are thought to inactivate the virus before it can enter the host cell.[14] The mechanism often involves interference with viral envelope proteins or key viral enzymes.
Alkaloids: This class of compounds has been shown to inhibit various stages of the viral life cycle.[15] Some alkaloids can interfere with viral replication by inhibiting the transcription of viral genes.[10]
Many natural antiviral compounds, including flavonoids and others, are known to modulate key host signaling pathways that are often exploited by viruses. These include the NF-κB, PI3K/Akt, and MAPK pathways. By interfering with these pathways, these natural products can disrupt the cellular environment that the virus needs to replicate.
Figure 2: Modulation of host signaling pathways by natural compounds.
Experimental Protocols
The following are generalized protocols for the key assays used to determine the antiviral activity and cytotoxicity of the compounds discussed.
Plaque Reduction Assay (for Antiviral Efficacy)
This assay is the gold standard for quantifying the infectivity of a virus and the efficacy of an antiviral compound.
-
Cell Seeding: Plate a monolayer of susceptible host cells (e.g., Vero cells for HSV) in multi-well plates and incubate until confluent.[3][16][17]
-
Virus Infection: Infect the cell monolayers with a known amount of virus for a set adsorption period (e.g., 1 hour).[16][17]
-
Compound Treatment: After adsorption, remove the virus inoculum and add a semi-solid overlay medium (e.g., containing carboxymethyl cellulose) containing various concentrations of the test compound.[16][17]
-
Incubation: Incubate the plates for a period sufficient for plaques (zones of cell death) to form (e.g., 2-3 days).[16][17]
-
Staining and Counting: Fix and stain the cells (e.g., with crystal violet).[16][17] The plaques will appear as clear zones against a background of stained, uninfected cells. Count the number of plaques in each well.
-
Calculation: The EC₅₀ is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control (no compound).[18]
Figure 3: Workflow for a Plaque Reduction Assay.
MTT Assay (for Cytotoxicity)
The MTT assay is a colorimetric assay used to assess cell viability.
-
Cell Seeding: Seed host cells in a 96-well plate at a specific density.[19]
-
Compound Treatment: Add various concentrations of the test compound to the wells and incubate for a period equivalent to the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours (e.g., 3-4 hours).[19] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.[19]
-
Calculation: The CC₅₀ is the concentration of the compound that reduces the absorbance by 50% compared to the cell control (no compound), indicating a 50% reduction in cell viability.
Figure 4: Workflow for an MTT Cytotoxicity Assay.
Conclusion
This compound demonstrates potent anti-HSV activity with a favorable safety profile, acting through a distinct mechanism of viral entry inhibition. When compared to other classes of natural antiviral compounds, such as flavonoids, terpenoids, and alkaloids, it is evident that nature offers a rich diversity of chemical scaffolds with a wide array of antiviral strategies. While direct, head-to-head comparative data is often limited, the information compiled in this guide highlights the significant potential of these natural products in the development of new antiviral therapies. Further research focusing on standardized testing protocols and in vivo efficacy studies is crucial to fully elucidate the therapeutic potential of these promising compounds.
References
- 1. Frontiers | The Interaction Mechanism Between Herpes Simplex Virus 1 Glycoprotein D and Host Antiviral Protein Viperin [frontiersin.org]
- 2. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 3. rmitlibraryvn.rmit.edu.vn [rmitlibraryvn.rmit.edu.vn]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Flavonoids with Anti-Herpes Simplex Virus Properties: Deciphering Their Mechanisms in Disrupting the Viral Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Boosting the human antiviral response in conjunction with natural plant products [frontiersin.org]
- 8. Natural products targeting the PI3K-Akt-mTOR signaling pathway in cancer: A novel therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flavonoids Target Human Herpesviruses That Infect the Nervous System: Mechanisms of Action and Therapeutic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Plant-derived extracts and natural products with antiviral activity [frontiersin.org]
- 11. Antiviral Activity Exerted by Natural Products against Human Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pnas.org [pnas.org]
- 15. mdpi.com [mdpi.com]
- 16. Cell Physiol Biochem - Possible Therapeutic Targets from Derivatives of Natural Marine Products Based on PI3K/AKT Dependent Inhibitors in Viral Infection COVID-19 [cellphysiolbiochem.com]
- 17. Herpes Simplex Virus Glycoprotein D Interferes with Binding of Herpesvirus Entry Mediator to Its Ligands through Downregulation and Direct Competition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. preprints.org [preprints.org]
- 19. Natural Polyphenol-Containing Gels against HSV-1 Infection: A Comparative Study [mdpi.com]
Evaluating the Synergistic Antiviral Effects of Pentacyclic Triterpenoids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant viral strains necessitates the exploration of novel therapeutic strategies, including combination therapies that can enhance antiviral efficacy and reduce the likelihood of resistance. Pentacyclic triterpenoids, a class of naturally occurring compounds, have garnered significant attention for their broad-spectrum antiviral activities. This guide provides a comparative evaluation of the synergistic effects of these compounds, with a focus on Betulin and its derivative, Betulinic Acid, when combined with conventional antiviral drugs. Experimental data, detailed protocols, and mechanistic insights into the underlying signaling pathways are presented to support further research and drug development in this promising area.
Synergistic Antiviral Activity: Quantitative Data
The synergistic potential of pentacyclic triterpenoids has been demonstrated in vitro against various viruses. A notable example is the combination of Betulin with Acyclovir against Herpes Simplex Virus (HSV). The following tables summarize the key quantitative data from these studies.
Table 1: Antiviral Activity and Cytotoxicity of Betulin
| Virus Strain | 50% Effective Concentration (EC₅₀) | 50% Cytotoxic Concentration (CC₅₀) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| HSV-1 | 0.40 µg/mL | 73.1 µg/mL | 182.75 |
| HSV-2 | 4.15 µg/mL | 73.1 µg/mL | 17.61 |
Data sourced from studies on Vero cells.[1][2]
Table 2: Synergistic Antiviral Effects of Betulin and Acyclovir (ACV)
| Virus Strain | Drug Combination Concentrations for Synergy | Observed Effect |
| HSV-1 | Betulin > 0.4 µg/mL + ACV > 0.068 µg/mL | Strong and moderate synergistic antiviral effects[1][2] |
| HSV-2 | Betulin > 8.4 µg/mL + ACV > 0.45 µg/mL | Synergistic antiviral effects |
Note: At concentrations lower than those stated, the combination showed an additive effect.[1][2]
Antiviral Spectrum of Betulinic Acid
Betulinic acid, a derivative of betulin, has also demonstrated significant antiviral properties against a range of viruses, although quantitative synergistic data is less readily available in published literature. Its activity as a standalone agent suggests its potential as a candidate for combination therapies.
Table 3: Antiviral Activity of Betulinic Acid and its Derivatives
| Virus | Mechanism of Action | Reference Compounds for Comparison |
| Human Immunodeficiency Virus (HIV-1) | Inhibits viral maturation by blocking the cleavage of the Gag precursor protein, specifically the CA-SP1 junction.[3][4][5] | Zidovudine (AZT), Ritonavir |
| Herpes Simplex Virus Type 2 (HSV-2) | Inhibits viral replication. Ionic derivatives of Betulinic Acid show IC₅₀ values comparable to Acyclovir. | Acyclovir |
| Dengue Virus (DENV) | Inhibits a post-entry stage of the viral replication cycle, including viral RNA and protein synthesis.[6][7] | - |
| Influenza A and ECHO-6 virus | Active against these viruses in cell culture studies. | Oseltamivir |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of synergistic effects. Below are protocols for key experiments cited in the evaluation of antiviral synergy.
Viral Plaque Reduction Assay
This assay is a standard method for quantifying the reduction in infectious virus particles in the presence of an antiviral compound or a combination of compounds.
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero cells for HSV) in 6-well or 12-well plates.
-
Virus stock of known titer.
-
Test compounds (e.g., Betulin and Acyclovir) at various concentrations.
-
Cell culture medium (e.g., DMEM).
-
Overlay medium (e.g., medium containing 1% methylcellulose or agarose).
-
Staining solution (e.g., crystal violet).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates and incubate until a confluent monolayer is formed.
-
Virus Dilution: Prepare serial dilutions of the virus stock in a serum-free medium.
-
Infection: Remove the growth medium from the cells and infect the monolayer with the virus dilutions for 1-2 hours at 37°C to allow for viral adsorption.
-
Compound Treatment: After adsorption, remove the virus inoculum and add the overlay medium containing different concentrations of the individual drugs or their combinations.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-3 days for HSV).
-
Plaque Visualization: Remove the overlay medium, fix the cells (e.g., with 10% formalin), and stain with crystal violet.
-
Plaque Counting: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to a virus control (no compound). The EC₅₀ is determined as the concentration of the compound that reduces the number of plaques by 50%.
Checkerboard Assay for Synergy Analysis
The checkerboard assay is used to systematically evaluate the interaction between two compounds over a range of concentrations.
Materials:
-
96-well microtiter plates.
-
Two antiviral agents (Drug A and Drug B).
-
Virus stock and susceptible host cells.
-
Cell culture medium.
-
Cell viability assay reagent (e.g., MTT or neutral red).
Procedure:
-
Plate Setup: Prepare a 96-well plate by adding serial dilutions of Drug A along the x-axis and serial dilutions of Drug B along the y-axis. Each well will contain a unique combination of concentrations of the two drugs. Include wells with each drug alone and a no-drug control.
-
Cell and Virus Addition: Add a suspension of host cells and a predetermined amount of virus to each well.
-
Incubation: Incubate the plate for a period that allows for viral cytopathic effect (CPE) to develop in the control wells.
-
Quantification of Antiviral Effect: Assess the antiviral effect by measuring cell viability using an appropriate assay (e.g., MTT assay, which measures mitochondrial activity, or neutral red uptake for cytotoxicity).
-
Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction. The FIC for each drug is calculated as the MIC (or EC₅₀) of the drug in combination divided by the MIC (or EC₅₀) of the drug alone. The sum of the FICs (ΣFIC) for the combination is then determined:
-
ΣFIC ≤ 0.5: Synergy
-
0.5 < ΣFIC ≤ 1.0: Additive
-
1.0 < ΣFIC ≤ 4.0: Indifference
-
ΣFIC > 4.0: Antagonism
-
Mandatory Visualizations
Experimental Workflow and Signaling Pathways
To facilitate a clearer understanding of the experimental design and the proposed mechanisms of synergistic action, the following diagrams have been generated using the DOT language.
Caption: Workflow for evaluating antiviral synergy.
Caption: Proposed synergistic mechanism of Betulin and Acyclovir.
Mechanistic Insights into Synergy
The synergistic effect observed between Betulin/Betulinic Acid and Acyclovir against HSV can be attributed to their distinct yet complementary mechanisms of action. Acyclovir is a nucleoside analog that, upon phosphorylation by viral thymidine kinase, inhibits the viral DNA polymerase, thereby halting viral genome replication.[8][9][10]
Pentacyclic triterpenoids like Betulin and Betulinic Acid are thought to act on earlier stages of the viral life cycle, such as viral entry and fusion. Furthermore, Betulinic Acid has been shown to modulate host cell signaling pathways that are often hijacked by viruses to facilitate their replication. Specifically, Betulinic Acid can inhibit the activation of NF-κB and the PI3K/Akt/mTOR signaling pathways.[1][11][12][13][14]
The proposed synergistic mechanism is as follows: Betulin/Betulinic Acid exerts an initial antiviral effect by hindering viral entry and concurrently suppressing pro-viral host signaling pathways (NF-κB and PI3K/Akt) that are crucial for efficient viral replication. This creates a cellular environment that is less conducive to viral propagation. Acyclovir then acts on the attenuated viral population by directly inhibiting the already stressed viral DNA replication machinery. This multi-pronged attack on different stages of the viral life cycle and on host-virus interactions likely leads to a more profound antiviral outcome than either agent alone.
Conclusion
The combination of pentacyclic triterpenoids like Betulin and Betulinic Acid with conventional antiviral drugs presents a promising strategy for the development of more effective and robust antiviral therapies. The synergistic effects, as demonstrated with Acyclovir against HSV, highlight the potential of targeting both viral and host factors. The detailed experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in the field, encouraging further investigation into these and other synergistic antiviral combinations. Future studies should focus on elucidating the precise molecular interactions underlying these synergistic effects and expanding the evaluation of such combinations against a broader range of viruses in both in vitro and in vivo models.
References
- 1. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 2. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 3. emerypharma.com [emerypharma.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Human Immunodeficiency Virus Activity of YK-FH312 (a Betulinic Acid Derivative), a Novel Compound Blocking Viral Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. mdpi.com [mdpi.com]
- 9. Synergistic antiviral potential of N-(2-hydroxy)propyl-3-trimethylammoniumchitosan-functionalized silver nanoparticles with oseltamivir against influenza A viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combination of MEK inhibitors and oseltamivir leads to synergistic antiviral effects after influenza A virus infection in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 12. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
- 14. cellbiolabs.com [cellbiolabs.com]
Head-to-Head Comparison of Peniterphenyl A and Other p-Terphenyls: An Antiviral Perspective
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Peniterphenyl A and other related p-terphenyl compounds, with a focus on their anti-herpes simplex virus (HSV) activity. This report summarizes key quantitative data, details experimental protocols, and visualizes the mechanism of action to support further research and development in this area.
Introduction to p-Terphenyls
P-terphenyls are a class of naturally occurring aromatic compounds characterized by a central benzene ring substituted with two phenyl groups.[1] Isolated from various terrestrial and marine organisms, particularly fungi, these compounds exhibit a wide array of biological activities, including cytotoxic, antimicrobial, antioxidant, and α-glucosidase inhibitory effects.[1] Their diverse chemical structures, often featuring modifications on the central and lateral phenyl rings, contribute to their broad spectrum of bioactivities, making them a subject of interest in drug discovery.
This compound: A Potent Anti-HSV Agent
This compound is a p-terphenyl derivative isolated from a deep-sea-derived fungus, Penicillium sp. SCSIO41030.[2][3] Recent studies have highlighted its potent antiviral activity against both herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2).[2][3] The primary mechanism of action of this compound is the inhibition of viral entry into host cells. It is proposed to directly interact with the viral envelope glycoprotein D (gD), a key protein for viral adsorption and membrane fusion, thereby preventing the virus from infecting host cells.[2][3]
Comparative Analysis of Anti-HSV Activity
A key study by Chen et al. (2021) evaluated the anti-HSV activity of this compound alongside other p-terphenyls isolated from the same fungal strain. The results, summarized in the table below, demonstrate the potent and selective antiviral properties of this class of compounds.
| Compound | Anti-HSV-1 EC₅₀ (µM) | Anti-HSV-2 EC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) in Vero Cells | Selectivity Index (SI) vs. HSV-1 (CC₅₀/EC₅₀) | Selectivity Index (SI) vs. HSV-2 (CC₅₀/EC₅₀) |
| This compound | 1.4 ± 0.6 | 1.8 ± 0.5 | >100 | >71.4 | >55.6 |
| Peniterphenyl B | 3.1 ± 0.9 | 3.5 ± 1.1 | >100 | >32.3 | >28.6 |
| Peniterphenyl C | 5.2 ± 1.5 | 6.1 ± 1.8 | >100 | >19.2 | >16.4 |
| 4''-Deoxyterphenyllin | 2.5 ± 0.8 | 2.9 ± 0.7 | >100 | >40.0 | >34.5 |
| Terphenyllin | 4.8 ± 1.2 | 5.5 ± 1.4 | >100 | >20.8 | >18.2 |
| 3-Hydroxyterphenyllin | 6.3 ± 2.1 | 7.2 ± 2.5 | >100 | >15.9 | >13.9 |
| Candidusin B | 9.3 ± 3.7 | 8.5 ± 3.1 | >100 | >10.8 | >11.8 |
| Acyclovir (Control) | 3.6 ± 0.7 | 3.9 ± 0.8 | N/A | N/A | N/A |
EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits 50% of the viral cytopathic effect. CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that reduces the viability of uninfected Vero cells by 50%. The Selectivity Index (SI) is the ratio of CC₅₀ to EC₅₀ and indicates the therapeutic window of the compound.
The data clearly indicates that this compound is the most potent among the tested p-terphenyls against both HSV-1 and HSV-2, with EC₅₀ values of 1.4 µM and 1.8 µM, respectively.[2][3] Notably, all tested p-terphenyls exhibited low cytotoxicity, with CC₅₀ values greater than 100 µM in Vero cells, leading to high selectivity indices.[2][3] This suggests a favorable safety profile for these compounds as potential antiviral agents.
Experimental Protocols
Antiviral Activity Assay (Plaque Reduction Assay)
The antiviral activity of the p-terphenyls was determined using a plaque reduction assay in Vero cells (African green monkey kidney epithelial cells).
-
Cell Seeding: Vero cells were seeded in 24-well plates at a density of 1.5 x 10⁵ cells/well and incubated for 24 hours to form a confluent monolayer.
-
Virus Infection: The cell monolayers were infected with HSV-1 or HSV-2 at a multiplicity of infection (MOI) of 0.01.
-
Compound Treatment: After a 1-hour adsorption period, the virus inoculum was removed, and the cells were washed with phosphate-buffered saline (PBS). Fresh Dulbecco's Modified Eagle Medium (DMEM) containing various concentrations of the test compounds was then added to the wells.
-
Incubation: The plates were incubated at 37°C in a 5% CO₂ atmosphere for 48-72 hours until viral plaques were visible.
-
Plaque Staining and Counting: The cell monolayers were fixed with 10% formaldehyde and stained with 1% crystal violet. The number of plaques in each well was counted, and the EC₅₀ value was calculated as the compound concentration required to inhibit plaque formation by 50% compared to the virus control.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the p-terphenyls was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay in Vero cells.
-
Cell Seeding: Vero cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader. The CC₅₀ value was calculated as the compound concentration that caused a 50% reduction in cell viability compared to the untreated control.
Mechanism of Action and Signaling Pathways
This compound: Inhibition of HSV Entry
This compound exerts its antiviral effect by targeting the initial stage of the HSV life cycle: viral entry into the host cell. The proposed mechanism involves a direct interaction with glycoprotein D (gD) on the surface of the virus. Glycoprotein D is essential for the fusion of the viral envelope with the host cell membrane. By binding to gD, this compound likely induces a conformational change that prevents the fusion process, thus blocking the entry of the viral capsid and genome into the host cell.
References
Preclinical Models for Testing Anti-Herpes Simplex Virus (HSV) Efficacy: A Comparative Guide for Peniterphenyl A and Alternatives
This guide provides a comprehensive comparison of preclinical models used to evaluate the efficacy of Peniterphenyl A and other anti-Herpes Simplex Virus (HSV) agents. It is intended for researchers, scientists, and drug development professionals working on novel antiviral therapies.
Introduction to Featured Compounds
This guide focuses on this compound, a novel p-terphenyl derivative with anti-HSV activity, and compares its preclinical profile with established and emerging antiviral drugs targeting different stages of the HSV life cycle.
-
This compound: A natural product isolated from a deep-sea-derived Penicillium species. It has been identified as an inhibitor of HSV-1 and HSV-2 entry into host cells.
-
Acyclovir: A nucleoside analog that is the current standard-of-care for HSV infections. It targets viral DNA replication.
-
Pritelivir: A helicase-primase inhibitor, representing a newer class of antiviral that also targets viral DNA replication but through a different mechanism than Acyclovir.
-
Docosanol: A saturated fatty alcohol that acts as a viral entry inhibitor by interfering with the fusion of the viral envelope with the host cell membrane.
In Vitro Efficacy Comparison
The initial assessment of antiviral efficacy is typically performed in cell culture-based assays. The plaque reduction assay is a gold standard for quantifying the ability of a compound to inhibit viral replication.
| Compound | Virus Strain(s) | Cell Line | EC50 (µM) | Cytotoxicity (CC50 in Vero cells) | Selectivity Index (SI = CC50/EC50) | Reference |
| This compound | HSV-1, HSV-2 | Vero | 1.4 ± 0.6 to 9.3 ± 3.7 | >100 µM | >10.7 - >71.4 | [1][2][3][4] |
| Acyclovir | HSV-1, HSV-2 | Vero | 3.6 ± 0.7 | Not reported in this study | Not reported in this study | [1][2][3][4] |
| Pritelivir | HSV-1, HSV-2 | - | ED50 (in vivo): 0.5 mg/kg | Not applicable | Not applicable | [5][6] |
| Docosanol | HSV | - | Not typically measured by EC50 | Not applicable | Not applicable | [1][2][3][4] |
Note: A higher Selectivity Index (SI) indicates a more favorable safety profile, as it signifies a larger window between the concentration at which the drug is effective and the concentration at which it becomes toxic to host cells. The in vivo ED50 for Pritelivir highlights its high potency in animal models.[5][6]
In Vivo Efficacy Comparison
Animal models are crucial for evaluating the therapeutic potential of antiviral candidates in a living organism. Key models for HSV include the mouse model of genital herpes and the guinea pig model of recurrent herpes.
To date, no in vivo efficacy data for this compound has been published. The following table summarizes available in vivo data for comparator drugs.
| Compound | Animal Model | HSV Strain | Dosing Regimen | Key Efficacy Readouts | Results | Reference |
| Acyclovir | Murine lethal challenge | HSV-1, HSV-2 | - | ED50 | HSV-1: 22 mg/kg, HSV-2: 16 mg/kg | [5][6] |
| Pritelivir | Murine lethal challenge | HSV-1, HSV-2 | - | ED50 | HSV-1: 0.5 mg/kg, HSV-2: 0.5 mg/kg | [5][6] |
| Pritelivir | Guinea pig model of recurrent infection | HSV-2 | 20 and 30 mg/kg, b.i.d. | Recurrence rates | Significantly reduced recurrence rates (0.4 and 0.3) compared to valacyclovir (0.9) and control (1.0). | [5][6] |
| Docosanol | Guinea pig model of HSV infection | HSV | 10% cream | Reduction in number of lesions, area involved, and virus titer. | Failed to show any significant differences compared to controls in one study. | [4] |
Mechanisms of Action and Signaling Pathways
The featured compounds inhibit HSV replication through distinct mechanisms, targeting different stages of the viral life cycle.
This compound and Docosanol: Viral Entry Inhibition
This compound and Docosanol both prevent the virus from entering host cells, which is the initial and critical step for infection.
This compound specifically targets the viral glycoprotein D (gD), which is essential for the virus to bind to host cell receptors and initiate membrane fusion.[1][2][3][4] By interacting with gD, this compound likely prevents the conformational changes required for the fusion of the viral envelope with the cell membrane.
Docosanol has a different mechanism; it is thought to interfere with and stabilize the host cell's surface phospholipids.[1][2] This alteration of the cell membrane prevents the fusion of the HSV envelope with the host cell, thereby blocking viral entry.[1][2]
Caption: HSV entry pathway and points of inhibition by this compound and Docosanol.
Acyclovir and Pritelivir: Viral DNA Replication Inhibition
Acyclovir and Pritelivir act intracellularly to inhibit the replication of the viral genome.
Acyclovir is a prodrug that is selectively phosphorylated by the viral thymidine kinase (TK) into acyclovir monophosphate.[7][8] Host cell kinases then convert it to the active acyclovir triphosphate, which competes with the natural deoxyguanosine triphosphate (dGTP) for incorporation into the growing viral DNA chain by the viral DNA polymerase.[7][8] The incorporation of acyclovir triphosphate leads to chain termination, thus halting viral DNA synthesis.[7][8]
Pritelivir inhibits the viral helicase-primase complex, which is responsible for unwinding the double-stranded viral DNA and synthesizing short RNA primers needed for DNA replication.[9][10][11] By blocking this complex, Pritelivir prevents the initiation and elongation of the viral DNA, effectively stopping replication.[9][10][11]
Caption: HSV DNA replication pathway and points of inhibition by Acyclovir and Pritelivir.
Experimental Protocols for Preclinical Models
Detailed methodologies are essential for the reproducibility and interpretation of preclinical efficacy studies.
In Vitro: Plaque Reduction Assay
This assay quantifies the inhibition of viral replication by measuring the reduction in the number of viral plaques formed in a cell monolayer.
Protocol:
-
Cell Seeding: Seed Vero cells (or another susceptible cell line) in 12- or 24-well plates and grow to confluence.[12][13]
-
Virus Infection: Infect the cell monolayers with a known titer of HSV-1 or HSV-2 (e.g., 50-100 plaque-forming units per well) for 1 hour at 37°C to allow for viral adsorption.[14]
-
Compound Treatment: Remove the viral inoculum and overlay the cells with a medium containing a semi-solid substance (e.g., carboxymethyl-cellulose or methylcellulose) and serial dilutions of the test compound (e.g., this compound) or a control drug (e.g., Acyclovir).[12][15]
-
Incubation: Incubate the plates for 2-3 days at 37°C in a CO2 incubator to allow for plaque formation.[12]
-
Plaque Visualization and Counting: Fix the cells with methanol and stain with a crystal violet solution.[12] Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control. The 50% effective concentration (EC50) is determined by plotting the percentage of plaque reduction against the compound concentration.
In Vivo: Mouse Model of Genital Herpes
This model is used to assess the efficacy of antiviral compounds in preventing or treating primary HSV infection.
Protocol:
-
Animal Preparation: Treat female mice (e.g., BALB/c or C57BL/6) with medroxyprogesterone to synchronize their estrous cycles, making them more susceptible to vaginal infection.[16][17]
-
Vaginal Inoculation: Intravaginally inoculate the mice with a lethal or sub-lethal dose of HSV-2.[18][19]
-
Compound Administration: Administer the test compound (e.g., Pritelivir) and control treatments (e.g., Acyclovir or placebo) via the desired route (e.g., oral gavage, intraperitoneal injection, or topical application) at specified time points before or after infection.
-
Monitoring: Monitor the animals daily for signs of disease, including genital lesions, neurological symptoms (e.g., hind-limb paralysis), and survival.[17] Assign disease scores based on a standardized scale.
-
Viral Titer Determination: Collect vaginal swabs at various time points post-infection to determine viral titers by plaque assay.[18]
-
Data Analysis: Compare the survival rates, disease scores, and vaginal viral titers between the different treatment groups to determine the efficacy of the test compound.
In Vivo: Guinea Pig Model of Recurrent Genital Herpes
This model is particularly valuable for evaluating the efficacy of antiviral drugs against recurrent HSV disease, which closely mimics the human condition.
Protocol:
-
Vaginal Inoculation: Inoculate female guinea pigs intravaginally with HSV-2.[20][21] The animals will develop an acute primary infection followed by the establishment of latency and subsequent spontaneous recurrent lesions.[20][22]
-
Compound Administration: After the resolution of the primary infection, begin treatment with the test compound (e.g., Pritelivir) or control.
-
Monitoring of Recurrences: Monitor the animals daily for the appearance of recurrent genital lesions.[21] Score the severity of the lesions.
-
Viral Shedding Analysis: Collect daily vaginal swabs to quantify viral shedding by plaque assay or qPCR, which can detect both symptomatic and asymptomatic shedding.[20]
-
Data Analysis: Compare the frequency and severity of recurrent lesions, as well as the rate of viral shedding, between the treatment and control groups.
Ex Vivo: Human Skin Explant Model
This model provides a platform to study HSV infection in a more physiologically relevant human tissue environment.
Protocol:
-
Skin Preparation: Obtain human skin explants from surgical waste (e.g., from abdominoplasty or breast reduction).[23][24] The skin can be used as a full-thickness explant or separated into epidermal and dermal sheets.[23][25]
-
Infection: Infect the skin explants with HSV-1 or HSV-2. Infection can be facilitated by methods such as microneedle application to breach the stratum corneum.[24][26]
-
Compound Treatment: Treat the explants with the test compound before or after infection.
-
Analysis: At various time points post-infection, analyze the tissue for viral replication (e.g., by qPCR or plaque assay of tissue homogenates) and viral protein expression (e.g., by immunohistochemistry or immunofluorescence).[23]
-
Data Analysis: Compare the levels of viral replication and spread in treated versus untreated explants.
Preclinical Development Workflow
The evaluation of a novel anti-HSV compound like this compound typically follows a structured preclinical development pipeline.
Caption: A typical preclinical development workflow for a novel anti-HSV drug candidate.
Conclusion
This compound represents a promising anti-HSV agent with a distinct mechanism of action targeting viral entry. Its favorable in vitro efficacy and high selectivity index warrant further investigation. To fully assess its therapeutic potential, future studies should focus on evaluating its efficacy in in vivo models of both primary and recurrent HSV infection. This guide provides a framework for the preclinical evaluation of this compound and other novel anti-HSV candidates, highlighting the importance of a multi-model approach to thoroughly characterize their efficacy and mechanism of action.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. 1-Docosanol - Wikipedia [en.wikipedia.org]
- 3. droracle.ai [droracle.ai]
- 4. Docosanol | Johns Hopkins ABX Guide [hopkinsguides.com]
- 5. Discovery, Chemistry, and Preclinical Development of Pritelivir, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. What is the mechanism of Acyclovir? [synapse.patsnap.com]
- 8. pharmacyfreak.com [pharmacyfreak.com]
- 9. Pritelivir - Wikipedia [en.wikipedia.org]
- 10. clinicaltrials.eu [clinicaltrials.eu]
- 11. What is Pritelivir used for? [synapse.patsnap.com]
- 12. Frontiers | A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies [frontiersin.org]
- 13. Plaquing of Herpes Simplex Viruses [jove.com]
- 14. 4.4. Plaque Reduction Assay [bio-protocol.org]
- 15. A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Murine Intravaginal HSV-2 Challenge Model for Investigation of DNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. HSV Vaginal Infection Mouse Model - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 19. Tests of vaginal microbicides in the mouse genital herpes model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Guinea Pig and Mouse Models for Genital Herpes infection - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Recurrent genital herpes simplex virus infection in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Use of the Guinea pig model of genital herpes to evaluate vaccines and antivirals: Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Ex vivo Human Skin Infection with Herpes Simplex Virus 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. journals.asm.org [journals.asm.org]
- 25. biorxiv.org [biorxiv.org]
- 26. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Peniterphenyl A: A Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the proper disposal procedures for Peniterphenyl A, ensuring the safety of laboratory personnel and minimizing environmental impact. Researchers, scientists, and drug development professionals are urged to adhere to these protocols to maintain a safe and compliant laboratory environment.
This compound is a natural product with significant biological activity, but it also presents potential hazards if not handled and disposed of correctly. The following procedures are based on established safety data for the compound and are designed to provide clear, actionable steps for its disposal.
Summary of Hazards
A thorough understanding of the hazards associated with this compound is the first step toward safe handling and disposal. The compound is classified with the following hazards:
| Hazard Classification | GHS Code | Description |
| Acute Oral Toxicity | H302 | Harmful if swallowed.[1] |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects.[1] |
Given its high aquatic toxicity, it is imperative that this compound and its containers are not disposed of through standard laboratory drains or in regular trash.
Disposal Protocol for this compound
Follow these step-by-step instructions for the safe disposal of this compound from a laboratory setting. This protocol is designed to be clear and easy to follow, ensuring that all waste is handled in a manner that is safe for both the user and the environment.
Step 1: Waste Identification and Segregation
-
Designated Waste Container: All solid waste contaminated with this compound (e.g., weighing papers, contaminated gloves, pipette tips) and unused solid this compound should be placed in a clearly labeled, dedicated hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Labeling: The waste container must be labeled "Hazardous Waste: this compound" and should include the primary hazard symbols (e.g., harmful, environmentally hazardous).
Step 2: In-Lab Storage
-
Secure Storage: Store the sealed hazardous waste container in a designated, secure area within the laboratory, away from incompatible materials.
-
Secondary Containment: It is best practice to keep the primary waste container within a larger, chemically resistant secondary container to prevent spills.
Step 3: Arranging for Disposal
-
Contact EHS: Once the waste container is full, or on a regular schedule as determined by your institution, contact your Environmental Health and Safety (EHS) office to arrange for pickup.
-
Documentation: Complete any required hazardous waste disposal forms as per your institution's protocol. Ensure all information is accurate and complete.
Step 4: Spill and Decontamination Procedures
In the event of a spill, the following cleanup and disposal procedures should be followed:
-
Personal Protective Equipment (PPE): Before cleaning a spill, ensure you are wearing appropriate PPE, including safety goggles, gloves, and a lab coat.[1]
-
Containment: For liquid spills, absorb the material with an inert absorbent material such as vermiculite or sand.
-
Collection: Carefully sweep or scoop up the absorbed material and any solid this compound and place it in the designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol) and wipe clean with absorbent pads. Dispose of all cleanup materials in the hazardous waste container.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific guidelines and the Safety Data Sheet for the most comprehensive information.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
